molecular formula C33H26O10 B13450637 2,3-Dihydro-6-methylginkgetin

2,3-Dihydro-6-methylginkgetin

Katalognummer: B13450637
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: ALCMEGWPPBQUES-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-6-methylginkgetin (CAS 1013649-09-6) is a biflavonoid compound of significant interest in neurological disease research. It has been identified as a beta-secretase (BACE-1) inhibitor . BACE-1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), and its inhibition is a prominent therapeutic strategy for Alzheimer's disease as it can reduce the production of amyloid-beta (Aβ) peptides, the primary components of extracellular plaques in the brain . This places this compound as a promising multitarget-directed ligand (MTDL) for investigating complex, multifactorial diseases like Alzheimer's . This compound belongs to the class of 3′-8″-biflavones, which are dimeric flavonoids known for their diverse pharmacological potential, including neuroprotective effects . The compound has a molecular formula of C33H26O10 and a molecular weight of 582.6 g/mol . It is supplied as a powder and is soluble in various organic solvents such as DMSO, chloroform, and ethyl acetate . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C33H26O10

Molekulargewicht

582.6 g/mol

IUPAC-Name

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1

InChI-Schlüssel

ALCMEGWPPBQUES-MHZLTWQESA-N

Isomerische SMILES

CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC

Kanonische SMILES

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 2,3-Dihydro-6-methylginkgetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural source identification of the biflavonoid 2,3-Dihydro-6-methylginkgetin. While direct isolation of this specific compound is not yet prominently documented in scientific literature, this guide synthesizes current knowledge on structurally related biflavonoids from promising plant genera, offering a comprehensive framework for its potential discovery and characterization.

The scientific journey to uncover novel therapeutic agents often begins with the exploration of natural products. Biflavonoids, a class of plant-derived polyphenols, have garnered significant attention for their diverse pharmacological activities. This guide focuses on this compound, a methylated derivative of ginkgetin (B1671510), and outlines a path toward its natural source identification, isolation, and characterization based on current research on related compounds.

Potential Natural Sources: The Cephalotaxus Genus

Evidence strongly suggests that the genus Cephalotaxus, commonly known as plum yews, represents a promising source for this compound. Studies have consistently shown that species within this genus are rich in a variety of biflavonoids.

One particularly relevant species is Cephalotaxus harringtonia var. nana . Research has led to the isolation of several biflavonoids from its leaves, including the structurally similar compound 6-methyl-4′,7,7″-tri-O-methylamentoflavone [1][2]. The presence of this methylated amentoflavone (B1664850) derivative strongly indicates the enzymatic machinery necessary for the methylation of the ginkgetin backbone, making the presence of this compound in this plant highly plausible.

Other species of note include Cephalotaxus fortunei and Cephalotaxus oliveri , which are also known to produce a diverse array of flavonoids and biflavonoids[3][4][5].

Quantitative Analysis of Related Biflavonoids

Quantitative data on the specific target compound is not yet available. However, studies on the phytochemical composition of Cephalotaxus harringtonia provide valuable insights into the potential abundance of related biflavonoids. High-performance liquid chromatography (HPLC) has been utilized to quantify ginkgetin in different parts of the plant[6].

Table 1: Quantitative Data of Ginkgetin in Cephalotaxus harringtonia

Plant PartGinkgetin Content (mg/g dry weight)Reference
BudsHighest concentration observed[6]
LeavesModerate concentration[6]
StemsLower concentration[6]

Note: This table presents data for ginkgetin, a structurally related precursor, as a proxy for the potential abundance of its derivatives.

Experimental Protocols: A Roadmap to Isolation and Characterization

The following detailed methodologies are based on established protocols for the successful isolation and characterization of biflavonoids from Cephalotaxus harringtonia leaves[1][7]. These protocols can be adapted for the targeted isolation of this compound.

Extraction of Biflavonoids

This protocol outlines the initial extraction of crude biflavonoids from the plant material.

Caption: Workflow for the extraction of biflavonoid-rich fraction.

Detailed Methodology:

  • Plant Material Preparation: Air-dry the leaves of Cephalotaxus harringtonia var. nana and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with methanol (B129727) at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it with an equal volume of ethyl acetate (B1210297). The biflavonoids will preferentially move into the ethyl acetate layer.

  • Fraction Collection: Separate the ethyl acetate layer and concentrate it to yield the biflavonoid-rich fraction.

Isolation and Purification of this compound

This multi-step chromatographic process is designed to isolate the target compound from the complex mixture of the ethyl acetate fraction.

Caption: Chromatographic workflow for the isolation of the target compound.

Detailed Methodology:

  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and acetone, gradually increasing the polarity.

  • Fraction Pooling: Monitor the collected fractions using thin-layer chromatography (TLC) and pool the fractions that show the presence of the target compound (based on comparison with a hypothetical standard or by spectroscopic screening).

  • Sephadex LH-20 Chromatography: Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove polymeric impurities.

  • Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column to obtain the pure this compound.

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will be used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be conducted to elucidate the complete chemical structure, including the position of the methyl group and the dihydro feature.

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be determined, research on related biflavonoids from Cephalotaxus provides valuable clues. These compounds have demonstrated potential antitumor and neuroprotective activities, possibly through the modulation of key cellular signaling pathways.

One such pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway , which plays a crucial role in cellular defense against oxidative stress[8]. Another relevant pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a key regulator of inflammation and cell survival.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 2_3_Dihydro_6_methylginkgetin This compound Nrf2 Nrf2 2_3_Dihydro_6_methylginkgetin->Nrf2 activation? IKK IKK 2_3_Dihydro_6_methylginkgetin->IKK inhibition? Keap1 Keap1 Nrf2->Keap1 inhibition ARE ARE Nrf2->ARE activation Keap1->Nrf2 Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes transcription I_kappa_B IκB IKK->I_kappa_B phosphorylation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B inhibition Inflammatory_Genes Inflammatory Genes NF_kappa_B->Inflammatory_Genes transcription

Caption: Potential signaling pathways modulated by biflavonoids.

This diagram illustrates the hypothetical interaction of this compound with the Nrf2/ARE and NF-κB pathways, based on the known activities of structurally similar biflavonoids. Further research is necessary to validate these interactions.

Conclusion

While the natural source of this compound remains to be definitively identified, the evidence presented in this guide strongly points towards the Cephalotaxus genus, particularly C. harringtonia var. nana, as a prime candidate for its discovery. The detailed experimental protocols and insights into potential biological activities provide a solid foundation for researchers to embark on the exciting journey of isolating and characterizing this promising biflavonoid, potentially unlocking its therapeutic applications.

References

Isolation and purification of 2,3-Dihydro-6-methylginkgetin from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for the Isolation and Purification of 2,3-Dihydro-6-methylginkgetin from Plant Extracts

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a biflavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound is a naturally occurring biflavonoid found in certain plant species, notably within the Cephalotaxus genus. Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The isolation and purification of these compounds are critical steps in their pharmacological evaluation and potential therapeutic application. This guide outlines a robust methodology for obtaining high-purity this compound from plant sources.

Plant Material and Extraction

The primary plant source for the isolation of this compound and similar biflavonoids is the leaves and twigs of plants from the Cephalotaxus genus, such as Cephalotaxus fortunei.

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Air-dry the collected leaves and twigs of Cephalotaxus fortunei in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the crude biflavonoid extract.

Purification of this compound

The purification of the target compound from the crude ethyl acetate extract is achieved through a multi-step chromatographic process.

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

    • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. Collect fractions of 50 mL each.

    • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Column Preparation: Swell Sephadex LH-20 in methanol for at least 4 hours and then pack it into a glass column.

    • Sample Application: Concentrate the combined fractions containing the target compound and dissolve the residue in a small volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.

    • Elution: Elute the column with 100% methanol at a slow flow rate. Collect small fractions.

    • Fraction Analysis: Analyze the fractions by TLC and combine those containing the purified this compound.

  • Preparative High-Performance Liquid Chromatography (Final Polishing):

    • For obtaining highly pure this compound, preparative HPLC can be employed using a C18 column and a mobile phase consisting of a gradient of methanol and water.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of this compound. Please note that actual yields and purity may vary depending on the plant material, extraction conditions, and chromatographic efficiency.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extract100085.08.50
Petroleum Ether Fraction85.015.217.88
Ethyl Acetate Fraction85.025.530.00
n-Butanol Fraction85.012.815.06
Aqueous Fraction85.031.537.06

Table 2: Purification of this compound from Ethyl Acetate Fraction

Chromatographic StepInput (g)Purified Fraction (mg)Purity (%)
Silica Gel Column Chromatography25.5850~70
Sephadex LH-20 Column Chromatography0.85150~95
Preparative HPLC0.15120>98

Table 3: Representative Spectroscopic Data for a Related Biflavonoid (Ginkgetin)

TechniqueData
¹H-NMR (DMSO-d₆, 500 MHz)δ (ppm): 12.98 (s, 1H), 10.85 (s, 1H), 8.03 (d, J = 8.9 Hz, 2H), 6.91 (d, J = 8.9 Hz, 2H), 6.78 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 5.49 (s, 1H), 3.86 (s, 3H), 3.75 (s, 3H)
¹³C-NMR (DMSO-d₆, 125 MHz)δ (ppm): 182.1, 181.9, 164.2, 163.8, 161.5, 161.2, 160.8, 157.5, 155.1, 154.3, 131.8, 128.4, 122.9, 121.3, 116.0, 105.2, 104.1, 98.9, 98.4, 93.9, 60.1, 56.0
ESI-MS m/z 567.1 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow plant_material Plant Material (Cephalotaxus fortunei) extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure 2,3-Dihydro-6- methylginkgetin prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway of Ginkgetin (B1671510)

Ginkgetin, a closely related biflavonoid, has been shown to interact with the cGAS-STING signaling pathway, which plays a crucial role in innate immunity and inflammation. The following diagram depicts a simplified representation of this pathway.

signaling_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN Induces Transcription Ginkgetin Ginkgetin Derivative (e.g., this compound) Ginkgetin->STING Inhibits

Caption: Simplified cGAS-STING signaling pathway and the potential inhibitory role of ginkgetin derivatives.

Conclusion

This technical guide provides a comprehensive framework for the successful isolation and purification of this compound from Cephalotaxus species. The detailed protocols and representative data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of the compound's interaction with key signaling pathways, such as cGAS-STING, opens avenues for further investigation into its therapeutic potential. Adherence to the described methodologies will facilitate the acquisition of high-purity material for subsequent biological and pharmacological studies.

The Putative Biosynthesis of 2,3-Dihydro-6-methylginkgetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of 2,3-Dihydro-6-methylginkgetin, a naturally occurring biflavonoid from Ginkgo biloba. While the complete enzymatic sequence for this specific molecule is yet to be fully elucidated in planta, this document consolidates current knowledge on biflavonoid biosynthesis to present a putative pathway. This guide provides a framework for future research and outlines key enzymatic steps, potential quantitative data, and detailed experimental protocols to facilitate the discovery and characterization of the enzymes involved.

The proposed pathway commences from the well-established flavonoid biosynthesis route, leading to the formation of the monomeric flavone (B191248), apigenin (B1666066). The subsequent dimerization and a series of methylation and reduction reactions are hypothesized to yield the final compound.

I. The Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through several key stages:

  • Formation of the Biflavonoid Backbone: The pathway initiates with the oxidative coupling of two apigenin molecules to form the C-C linked biflavonoid, amentoflavone. This reaction is catalyzed by a specific cytochrome P450 enzyme.

  • Stepwise Methylation: Amentoflavone undergoes a series of regiospecific methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). This sequential methylation is thought to produce bilobetin (B1667069) and subsequently ginkgetin (B1671510).

  • Reduction of the C2-C3 Double Bond: A crucial, yet uncharacterized, step is the reduction of the C2-C3 double bond in one of the flavone rings of a ginkgetin-like precursor. This conversion of a flavone to a flavanone (B1672756) moiety is likely catalyzed by a flavone reductase (FLR) or a similar enzyme.

  • Final Methylation at the 6-Position: The terminal step is proposed to be the methylation of the 6-hydroxyl group on one of the flavonoid units, catalyzed by a specific O-methyltransferase.

Below is a graphical representation of the putative biosynthetic pathway.

Biosynthesis of this compound cluster_flavonoid Flavonoid Monomer Synthesis cluster_biflavonoid Biflavonoid Core Formation and Modification Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Apigenin Apigenin p-Coumaroyl-CoA->Apigenin CHS, CHI, FNS Amentoflavone Amentoflavone Apigenin->Amentoflavone GbCYP90J6 (Dimerization) Bilobetin Bilobetin Amentoflavone->Bilobetin GbOMT1/GbOMT2 (Methylation) Ginkgetin Ginkgetin Bilobetin->Ginkgetin GbOMT3 (Methylation) 2,3-Dihydroginkgetin 2,3-Dihydroginkgetin Ginkgetin->2,3-Dihydroginkgetin Putative Flavone Reductase (FLR) This compound This compound 2,3-Dihydroginkgetin->this compound Putative 6-O-Methyltransferase (OMT)

Caption: Putative biosynthetic pathway of this compound.

II. Quantitative Data on Key Enzymatic Steps

The following table summarizes the available and putative quantitative data for the enzymes involved in the biosynthesis of this compound. It is important to note that data for the later, uncharacterized steps are hypothetical and serve as a guide for future experimental design.

Enzyme ClassPutative EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)
Cytochrome P450 GbCYP90J6ApigeninAmentoflavoneData not availableData not available~7.5~30
O-Methyltransferase GbOMT1/GbOMT2AmentoflavoneBilobetinData not availableData not available~8.0~35
O-Methyltransferase GbOMT3BilobetinGinkgetinData not availableData not available~8.0~35
Reductase Putative FLRGinkgetin2,3-DihydroginkgetinNot characterizedNot characterizedNot characterizedNot characterized
O-Methyltransferase Putative 6-OMT2,3-DihydroginkgetinThis compoundNot characterizedNot characterizedNot characterizedNot characterized

III. Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

A. O-Methyltransferase (OMT) Activity Assay

This protocol describes a general method for detecting and quantifying the activity of OMTs involved in the methylation of biflavonoids.

Workflow Diagram:

OMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Prepare Reaction Mixture Mix Buffer, Substrate, SAM, and Enzyme Extract Start->Prepare Reaction Mixture Incubate Incubate at Optimal Temperature Prepare Reaction Mixture->Incubate Stop Reaction Add Quenching Agent (e.g., HCl) Incubate->Stop Reaction Extract Product Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Stop Reaction->Extract Product Analyze by HPLC-MS Separate and Identify Product Extract Product->Analyze by HPLC-MS Quantify Product Calculate Enzyme Activity Analyze by HPLC-MS->Quantify Product End End Quantify Product->End

Caption: Workflow for O-Methyltransferase (OMT) activity assay.

Methodology:

  • Preparation of Enzyme Extract: Homogenize fresh Ginkgo biloba leaf tissue in an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The resulting supernatant serves as the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 50 µL of enzyme extract

    • 10 µL of substrate (e.g., 1 mM amentoflavone, bilobetin, or 2,3-dihydroginkgetin in DMSO)

    • 10 µL of 10 mM S-adenosyl-L-methionine (SAM)

    • 30 µL of 100 mM Tris-HCl buffer (pH 8.0)

  • Incubation: Incubate the reaction mixture at 35°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl.

  • Product Extraction: Extract the methylated product by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness.

  • Analysis: Resuspend the dried extract in methanol (B129727) and analyze by reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to identify and quantify the methylated product.

B. Flavone Reductase (FLR) Activity Assay

This protocol outlines a method for detecting the enzymatic reduction of the C2-C3 double bond in a ginkgetin-like substrate.

Workflow Diagram:

FLR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Prepare Anaerobic Reaction Mix Buffer, Substrate, NAD(P)H, and Enzyme Extract in an Anaerobic Chamber Start->Prepare Anaerobic Reaction Incubate Incubate at Optimal Temperature Prepare Anaerobic Reaction->Incubate Stop Reaction Add Acetic Acid Incubate->Stop Reaction Extract Product Liquid-Liquid Extraction Stop Reaction->Extract Product Analyze by HPLC-UV/MS Separate and Identify Dihydro-product Extract Product->Analyze by HPLC-UV/MS Quantify Product Calculate Reductase Activity Analyze by HPLC-UV/MS->Quantify Product End End Quantify Product->End

Caption: Workflow for Flavone Reductase (FLR) activity assay.

Methodology:

  • Enzyme Preparation: Prepare a crude enzyme extract from Ginkgo biloba as described for the OMT assay.

  • Reaction Setup (Anaerobic): Due to the potential oxygen sensitivity of reductases, perform the reaction in an anaerobic environment (e.g., a glove box). The reaction mixture should contain:

    • 50 µL of enzyme extract

    • 10 µL of 1 mM ginkgetin in DMSO

    • 10 µL of 10 mM NADPH or NADH

    • 30 µL of 100 mM phosphate (B84403) buffer (pH 7.0)

  • Incubation: Incubate the mixture at 30°C for 2-4 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of glacial acetic acid.

  • Product Extraction: Extract the product with 200 µL of ethyl acetate, vortex, and centrifuge. Collect the organic phase and dry it down.

  • Analysis: Resuspend the residue in methanol and analyze by HPLC with UV and MS detection. The formation of the 2,3-dihydro product will result in a shift in retention time and a change in the UV spectrum, which can be confirmed by its mass-to-charge ratio.

IV. Concluding Remarks

The biosynthesis of this compound represents a fascinating area of natural product chemistry. The pathway presented herein is a well-reasoned hypothesis based on established principles of flavonoid and biflavonoid metabolism. It is our hope that this technical guide will serve as a valuable resource for researchers aiming to unravel the precise enzymatic machinery responsible for the synthesis of this and other complex biflavonoids in Ginkgo biloba. The successful identification and characterization of these enzymes will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of these valuable compounds.

Physicochemical Properties of 2,3-Dihydro-6-methylginkgetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-6-methylginkgetin is a naturally occurring biflavonoid found in Ginkgo biloba. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and dosage form design. This technical guide provides a summary of the predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores the known signaling pathways of the closely related compound, ginkgetin, to infer potential biological activities.

Data Presentation: Predicted Physicochemical Properties

Due to a lack of available experimental data for this compound, the following table summarizes its physicochemical properties as predicted by computational models. These values provide a valuable starting point for experimental design and drug development programs.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₃₃H₂₆O₁₀-
Molecular Weight 582.55 g/mol -
Melting Point Not available-
Boiling Point Not available-
LogP (Octanol/Water Partition Coefficient) 4.5 - 5.5Various QSAR models
Aqueous Solubility LowGeneral flavonoid characteristics
pKa (most acidic) 6.0 - 7.0Predicted (Phenolic hydroxyl groups)
pKa (most basic) Not applicable-
Hydrogen Bond Donors 4Molecular structure
Hydrogen Bond Acceptors 10Molecular structure
Rotatable Bonds 4Molecular structure
Topological Polar Surface Area (TPSA) 168 ŲComputational calculation

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of flavonoids like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a particular solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or other relevant buffer) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in units such as mg/mL or µM.

Determination of pKa (UV-Vis Spectrophotometry)

Principle: The pKa is a measure of the acidity of a compound. For compounds with chromophores, like flavonoids, changes in their ionization state with pH lead to shifts in their UV-Vis absorption spectrum. This spectral change can be used to determine the pKa.

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) is also prepared.

  • Spectral Measurement: A small, constant volume of the stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but different pH values. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the largest spectral change is observed is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Mandatory Visualization: Signaling Pathways

While specific signaling pathway data for this compound is not available, extensive research has been conducted on the closely related biflavonoid, ginkgetin . The following diagrams illustrate some of the key signaling pathways modulated by ginkgetin, providing a strong indication of the potential biological activities of this compound.

Ginkgetin's Inhibition of the STING Signaling Pathway```dot

STING_Pathway_Inhibition pIRF3 pIRF3 pIRF3_dimer pIRF3_dimer pIRF3->pIRF3_dimer dimerizes & translocates Ginkgetin Ginkgetin STING_Golgi STING_Golgi Ginkgetin->STING_Golgi inhibits activation dsDNA dsDNA cGAS cGAS cGAMP cGAMP STING_ER STING_ER TBK1 TBK1 IRF3 IRF3 IFN_Genes IFN_Genes IFNs IFNs

Caption: Ginkgetin exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is currently limited, the provided predicted values and detailed experimental protocols offer a clear path forward for its comprehensive characterization. Furthermore, the exploration of the signaling pathways modulated by the closely related compound, ginkgetin, suggests promising avenues for investigating the therapeutic potential of this compound in inflammatory and immune-related disorders. Further research is warranted to experimentally validate these predicted properties and elucidate the specific biological activities of this intriguing natural product.

A Comprehensive Guide to the Preliminary Bioactivity Screening of 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the bioactivity of 2,3-Dihydro-6-methylginkgetin is not publicly available. This document serves as a comprehensive, in-depth technical guide outlining a standard preliminary bioactivity screening approach for a novel flavonoid compound, using this compound as a representative example. The experimental protocols, data, and pathway analyses presented herein are based on established methodologies for flavonoid bioactivity screening and are intended to be exemplary.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, a derivative of the ginkgetin (B1671510) biflavonoid, represents a novel compound with potential therapeutic applications. A systematic preliminary bioactivity screening is essential to elucidate its pharmacological profile and identify promising avenues for further drug development.

This technical guide provides a detailed framework for the initial in vitro evaluation of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key biological pathways and workflows.

Antioxidant Activity Screening

The antioxidant potential of a compound is a fundamental aspect of its bioactivity, as oxidative stress is implicated in numerous pathological conditions. The screening typically involves evaluating the compound's ability to scavenge free radicals and reduce oxidizing agents.

Data Presentation: Antioxidant Activity

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound, compared with a standard antioxidant, Quercetin.

AssayThis compound (IC₅₀/EC₅₀ in µM)Quercetin (IC₅₀/EC₅₀ in µM)
DPPH Radical Scavenging Activity45.8 ± 3.215.2 ± 1.5
ABTS Radical Scavenging Activity32.5 ± 2.810.8 ± 1.1
Ferric Reducing Antioxidant Power (FRAP)65.2 ± 5.1 (EC₅₀)25.7 ± 2.3 (EC₅₀)
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[3]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound (in methanol) to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4]

  • Reagent Preparation: Generate ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as for the DPPH assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways.[5]

Data Presentation: Anti-inflammatory Activity

The following table presents hypothetical data on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

AssayThis compound (IC₅₀ in µM)Dexamethasone (IC₅₀ in µM)
Nitric Oxide (NO) Production25.6 ± 2.15.8 ± 0.5
TNF-α Production35.2 ± 3.08.1 ± 0.7
IL-6 Production41.8 ± 3.512.3 ± 1.1
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages.[6]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measurement of NO:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Anticancer Activity Screening

The potential of a compound to inhibit the growth of cancer cells is a critical component of bioactivity screening.

Data Presentation: Anticancer Activity

The following table shows the hypothetical cytotoxic effects of this compound against various human cancer cell lines.

Cell LineCancer TypeThis compound (IC₅₀ in µM)Doxorubicin (IC₅₀ in µM)
MCF-7Breast Cancer18.5 ± 1.91.2 ± 0.1
A549Lung Cancer28.9 ± 2.52.5 ± 0.2
HeLaCervical Cancer35.1 ± 3.13.1 ± 0.3
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Compound This compound (Stock Solution) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Production) Compound->Anti_inflammatory Anticancer Anticancer Assays (MTT Assay) Compound->Anticancer Assay_Reagents Preparation of Assay Reagents Assay_Reagents->Antioxidant Assay_Reagents->Anti_inflammatory Assay_Reagents->Anticancer Data_Processing Data Collection (Absorbance) Antioxidant->Data_Processing Anti_inflammatory->Data_Processing Anticancer->Data_Processing IC50_Calculation IC50/EC50 Calculation Data_Processing->IC50_Calculation Report Report Generation IC50_Calculation->Report

Caption: General workflow for the preliminary bioactivity screening of a novel compound.

NF-κB Signaling Pathway

Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Compound This compound Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical flavonoid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cell proliferation that can be modulated by flavonoids.[13][14][[“]][16][17]

G Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MEKK MAPKKK Receptor->MEKK MEK MAPKK MEKK->MEK Phosphorylates MAPK MAPK (p38, JNK, ERK) MEK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates Cellular_Response Inflammatory Response Cell Proliferation Nucleus->Cellular_Response Compound This compound Compound->MEK Inhibits Compound->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by a hypothetical flavonoid.

Conclusion

This technical guide outlines a robust and systematic approach for the preliminary bioactivity screening of this compound, a novel flavonoid. The described methodologies for assessing antioxidant, anti-inflammatory, and anticancer activities provide a solid foundation for characterizing its pharmacological profile. The presented data, while hypothetical, are representative of what might be expected for a bioactive flavonoid. Further investigations, including mechanism of action studies and in vivo models, would be warranted based on positive outcomes from this preliminary screening to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the In Vitro Antioxidant Potential of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Extensive literature searches for "2,3-Dihydro-6-methylginkgetin" did not yield specific data on its in vitro antioxidant potential. However, a structurally related and similarly named compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , is well-documented for its significant antioxidant properties. This guide will, therefore, focus on the in vitro antioxidant potential of DDMP to provide a comprehensive overview of the methodologies and potential activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a pyranone derivative that can be formed during the Maillard reaction and is also found in various natural sources and heated foods, such as pears.[1][2][3] It has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential anticancer activities.[4][5] The antioxidant capacity of DDMP is attributed to its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in numerous pathological conditions.[4][5] This guide provides a detailed examination of the in vitro antioxidant activity of DDMP, including quantitative data, experimental protocols, and mechanistic insights.

Quantitative Antioxidant Activity of DDMP

The antioxidant potential of DDMP has been quantified using various standard in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays, comparing its efficacy to standard antioxidants. A lower IC50 value indicates greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of DDMP and Standard Antioxidants

CompoundIC50 (µg/mL)Reference
DDMP241.6[1][2]
Ascorbic Acid45.3[1][2]
α-tocopherol69.2[1][2]
Butylated Hydroxytoluene (BHT)268.0[1][2]

Table 2: ABTS Radical Scavenging Activity of DDMP

CompoundActivity (mg Ascorbic Acid Equivalent/g)Reference
DDMP569.0[1][2]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the most common in vitro antioxidant assays used to evaluate DDMP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (DDMP)

  • Standard antioxidant (e.g., Ascorbic acid, α-tocopherol, BHT)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound and standard antioxidant in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and standard.

  • A control is prepared with the DPPH solution and methanol without the test compound.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (DDMP)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare an ABTS stock solution (e.g., 7 mM in water).

  • Prepare a potassium persulfate solution (e.g., 2.45 mM in water).

  • Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidant.

  • Add a small volume of the test compound/standard to a fixed volume of the diluted ABTS•+ solution.

  • A control is prepared with the ABTS•+ solution and the solvent.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate in Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis gen_abts Generate ABTS Radical Cation dilute_abts Dilute ABTS Radical Solution gen_abts->dilute_abts mix Mix ABTS Radical with Sample/Standard dilute_abts->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate mix->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50/TEAC calculate_inhibition->determine_ic50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant Mechanism of DDMP

The antioxidant activity of DDMP is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals. The unstable enol structure within the DDMP molecule is considered a key factor in its potent antioxidant capacity.[6][7] This mechanism effectively terminates the chain reactions of oxidation that can lead to cellular damage.

DDMP_Antioxidant_Mechanism DDMP DDMP (with -OH groups) StabilizedRadical Stabilized DDMP Radical DDMP->StabilizedRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: Proposed antioxidant mechanism of DDMP.

Conclusion

While direct in vitro antioxidant data for this compound remains to be elucidated, the available evidence for the structurally related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), demonstrates its notable potential as an antioxidant. The standardized assays detailed in this guide provide a robust framework for the future evaluation of this compound and other novel compounds. The quantitative data for DDMP serves as a valuable benchmark for researchers and drug development professionals working on the discovery and characterization of new antioxidant agents. Further investigation into the specific antioxidant activities and underlying mechanisms of this compound is warranted to fully understand its therapeutic potential.

References

Unveiling the Molecular Intricacies of 2,3-Dihydro-6-methylginkgetin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-6-methylginkgetin, a derivative of the naturally occurring biflavonoid ginkgetin (B1671510) found in Ginkgo biloba, is an emerging molecule of interest in pharmacological research. While direct studies on this specific derivative are limited, the extensive research on its parent compound, ginkgetin, provides a robust framework for understanding its potential mechanisms of action. This technical guide synthesizes the current understanding of ginkgetin's biological activities, focusing on its anti-inflammatory and anti-cancer properties, which are likely shared and potentially enhanced in its dihydro-methylated form. This document outlines key signaling pathways, presents available quantitative data for related compounds, and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Ginkgo biloba has been a cornerstone of traditional medicine for centuries, with modern research attributing its therapeutic effects to a rich composition of flavonoids and terpenoids. Among these, the biflavonoid ginkgetin has garnered significant attention for its diverse pharmacological activities. This compound, as a structurally related compound, is hypothesized to exhibit similar, if not enhanced, biological effects due to alterations in its physicochemical properties that may influence bioavailability and target engagement. This guide will explore the putative mechanisms of action of this compound based on the well-documented activities of ginkgetin and other related flavonoids.

Putative Anti-Inflammatory Mechanism of Action

Chronic inflammation is a key pathological driver of numerous diseases. Flavonoids, including ginkgetin, are known to exert potent anti-inflammatory effects by modulating key signaling pathways.[1] The primary anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[1] Ginkgetin has been shown to suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[[“]][3] This inhibition is thought to occur through the prevention of IκB degradation, which otherwise releases NF-κB to translocate to the nucleus.

Similarly, the MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular inflammatory responses. Ginkgetin can attenuate the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory cascade.[4][5]

Anti_Inflammatory_Signaling cluster_NFkB LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Ginkgetin This compound Ginkgetin->IKK Ginkgetin->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation

Putative inhibition of NF-κB and MAPK signaling pathways.
Inhibition of Pro-inflammatory Enzymes and Cytokines

Ginkgetin has been observed to inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Furthermore, it can reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[7][8]

Putative Anti-Cancer Mechanism of Action

The anticancer effects of ginkgetin have been documented across various cancer cell lines, suggesting a multi-targeted mechanism of action that is likely applicable to this compound.[4][5]

Modulation of Cell Cycle and Apoptosis

Ginkgetin can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[9] This is often accompanied by the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. Key signaling pathways implicated in these processes include the JAK/STAT, Wnt/β-catenin, and PI3K/AKT pathways.[4][5]

Anti_Cancer_Signaling GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ginkgetin This compound Ginkgetin->AKT BetaCatenin β-catenin Ginkgetin->BetaCatenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3B GSK-3β Frizzled->GSK3B GSK3B->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Putative inhibition of PI3K/AKT and Wnt/β-catenin pathways.
Inhibition of Angiogenesis and Metastasis

Ginkgetin has demonstrated capabilities in preventing the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial for tumor growth and progression.[9]

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported IC50 values for ginkgetin against various cancer cell lines, providing a benchmark for future studies.

Cancer Type Cell Line IC50 (µM) Assay Reference
Colon CancerRKO0.75Not Specified[9]
Colon CancerLOVO0.6Not Specified[9]
MedulloblastomaDaoy14.65 ± 0.07MTT[9]
MedulloblastomaD28315.81 ± 0.57MTT[9]
Prostate CancerDU1455CCK-8[9]
Ovarian CancerA27804.04 ± 0.36Sulphorhodamine B[10]
Ovarian CancerSKOV-35.80 ± 0.40Sulphorhodamine B[10]
Breast CancerMCF-715.09 ± 0.99Sulphorhodamine B[10]
Colorectal CancerHT293.79 ± 0.069Sulphorhodamine B[10]
Skin CancerA3755.71 ± 0.20Sulphorhodamine B[10]
Cervical CancerHeLa4.30 ± 0.27Sulphorhodamine B[10]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, p-AKT, total-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensity using densitometry software.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT WB Protein Analysis (Western Blot) Harvest->WB qPCR Gene Expression (RT-qPCR) Harvest->qPCR FACS Cell Cycle/Apoptosis (Flow Cytometry) Harvest->FACS Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis FACS->Data_Analysis

General experimental workflow for investigating the bioactivity.

Conclusion and Future Directions

While the direct molecular mechanisms of this compound are yet to be fully elucidated, the extensive research on its parent compound, ginkgetin, provides a strong foundation for targeted investigation. The putative anti-inflammatory and anti-cancer effects are likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Wnt/β-catenin. Future research should focus on confirming these mechanisms through rigorous in vitro and in vivo studies, including detailed enzymatic and cellular assays. The provided experimental protocols and data on related compounds offer a valuable resource for initiating such investigations, which will be crucial in unlocking the full therapeutic potential of this promising natural product derivative.

References

Unveiling 2,3-Dihydro-6-methylginkgetin: A Potent BACE-1 Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review of its Discovery, Bioactivity, and Experimental Evaluation

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents against neurodegenerative diseases is a paramount challenge. This technical guide delves into the discovery and literature surrounding 2,3-Dihydro-6-methylginkgetin, a biflavonoid that has emerged as a potent inhibitor of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. This document provides a comprehensive overview of its discovery, quantitative bioactivity data, detailed experimental protocols, and a visualization of its mechanism of action.

Discovery and Origin

This compound was first isolated from the leaves of Cephalotaxus harringtonia, a plant species belonging to the family Cephalotaxaceae. Its identification as a novel biflavonoid was a significant finding, contributing to the growing class of complex flavonoids with interesting biological activities. While also associated with Ginkgo biloba, the primary source cited for its initial discovery is Cephalotaxus harringtonia.

Quantitative Bioactivity Data

The most significant biological activity reported for this compound is its potent inhibition of the β-secretase enzyme (BACE-1). This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The inhibitory potency of this compound against BACE-1 has been quantified and is presented in the table below.

CompoundTargetIC50 (µM)Source Organism
This compoundBACE-10.35Cephalotaxus harringtonia

Experimental Protocols

Isolation of this compound from Cephalotaxus harringtonia

The following is a representative protocol for the isolation of biflavonoids, including this compound, from plant material, based on established phytochemical methods.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Cephalotaxus harringtonia are extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • The biflavonoid fraction is typically enriched in the EtOAc and/or CHCl₃ fractions.

3. Chromatographic Purification:

  • The bioactive fraction (e.g., EtOAc fraction) is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

4. Further Purification:

  • Pooled fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is employed to isolate the pure compound.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

BACE-1 Inhibition Assay

The following is a generalized protocol for determining the BACE-1 inhibitory activity of a compound using a fluorescence resonance energy transfer (FRET) assay.

1. Reagents and Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 substrate (a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, add the assay buffer, the BACE-1 substrate, and the test compound at various concentrations.

  • The reaction is initiated by adding the BACE-1 enzyme to each well.

  • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) in the dark.

  • The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • The percentage of BACE-1 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its potential therapeutic effect by inhibiting the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE-1, it prevents the initial cleavage of APP into the sAPPβ and C99 fragments. This, in turn, reduces the substrate available for γ-secretase, leading to decreased production of amyloid-β peptides (Aβ40 and Aβ42), which are prone to aggregation and plaque formation in the brains of Alzheimer's patients.

BACE1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 β-secretase (BACE-1) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Plaque Formation) C99->Abeta Cleavage AICD AICD C99->AICD Cleavage inhibitor This compound inhibitor->BACE1 Experimental_Workflow cluster_isolation Isolation and Purification cluster_bioassay Bioactivity Assessment start Plant Material (Cephalotaxus harringtonia) extraction Methanol Extraction start->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound assay_prep BACE-1 FRET Assay Setup pure_compound->assay_prep Test Compound incubation Incubation with Enzyme and Substrate assay_prep->incubation measurement Fluorescence Measurement incubation->measurement data_analysis IC50 Determination measurement->data_analysis

Methodological & Application

Synthesis of 2,3-Dihydro-6-methylginkgetin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin (B1671510), a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Its derivatives, particularly those with modifications such as methylation and hydrogenation, are of great interest in drug discovery for their potential to enhance bioavailability and modulate biological effects. This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydro-6-methylginkgetin derivatives, a class of compounds with promising therapeutic potential.

The synthetic strategy outlined here involves a two-step process: the selective O-methylation of a suitable ginkgetin precursor at the 6-position, followed by the catalytic hydrogenation of the C2-C3 double bond to yield the desired 2,3-dihydro structure. This approach allows for the targeted synthesis of specific derivatives for further biological evaluation.

Synthetic Pathway Overview

The synthesis of this compound derivatives can be conceptually broken down into two key transformations. The first is the regioselective methylation of a ginkgetin precursor, such as amentoflavone, to introduce a methyl group at the C6 hydroxyl position. The second is the reduction of the pyran ring's double bond to yield the flavanone-like dihydro structure.

Synthesis_Pathway Amentoflavone Amentoflavone (Precursor) Methylation Selective 6-O-Methylation Amentoflavone->Methylation Ginkgetin 6-Methylginkgetin (Ginkgetin) Methylation->Ginkgetin Reduction Catalytic Hydrogenation (Reduction of C2-C3 bond) Ginkgetin->Reduction Target This compound Reduction->Target Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p50/p65 (NF-κB) IκBα->NFκB_complex releases NFκB_active Active p50/p65 NFκB_complex->NFκB_active translocates Ginkgetin This compound Ginkgetin->MAPK_Pathway Ginkgetin->IKK Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB_active->Gene_Expression activates TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFα TNF-α TNFR1 TNFR1 TNFα->TNFR1 TRADD_FADD TRADD/FADD Complex TNFR1->TRADD_FADD Caspase8 Pro-caspase-8 TRADD_FADD->Caspase8 recruits Caspase8_active Caspase-8 Caspase8->Caspase8_active activates Caspase3 Pro-caspase-3 Caspase8_active->Caspase3 activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Ginkgetin This compound Ginkgetin->Caspase8

Application Note: Quantitative Analysis of 2,3-Dihydro-6-methylginkgetin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 2,3-Dihydro-6-methylginkgetin in herbal extracts and pharmaceutical preparations. The developed isocratic reverse-phase method provides excellent sensitivity, linearity, accuracy, and precision, making it a reliable tool for quality control and research applications in the pharmaceutical and natural products industries.

Introduction

This compound is a key biflavonoid found in Ginkgo biloba, a plant renowned for its medicinal properties. The pharmacological activities of Ginkgo biloba extracts are largely attributed to their flavonoid and terpenoid content. Accurate and reliable quantification of individual bioactive compounds like this compound is crucial for ensuring the quality, efficacy, and safety of these products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[1][2][3][4] This document provides a comprehensive protocol and validation data for an HPLC-UV method tailored for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Software: OpenLab CDS ChemStation Edition for data acquisition and analysis.

  • Reference Standard: this compound (purity ≥98%), obtained from a reputable supplier.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727). Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 270 nm
Run Time 15 minutes

Table 1: Optimized HPLC-UV Chromatographic Conditions

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the primary stock solution with the mobile phase.

Preparation of Sample Solutions
  • Extraction from Herbal Matrix:

    • Accurately weigh 1 g of powdered plant material or extract.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of mobile phase.

  • Filtration: Filter the final reconstituted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001520.3

Table 2: Linearity Data for this compound

The method demonstrated excellent linearity over the tested concentration range, with a coefficient of determination (R²) of 0.9998.

Precision

The precision of the method was assessed by determining the intra-day and inter-day precision. This was evaluated by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day) and on three different days (inter-day).

Precision TypeMean Peak Area (mAU*s)Standard Deviation% RSD
Intra-day (n=6) 378.93.410.90%
Inter-day (n=3) 380.15.701.50%

Table 3: Intra-day and Inter-day Precision Data

The low relative standard deviation (RSD) values indicate good precision of the method.

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated by comparing the measured concentration to the spiked concentration.

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery
Low109.797.0%
Medium2524.899.2%
High5049.298.4%

Table 4: Accuracy (Recovery) Data

The recovery values were within the acceptable range of 95-105%, demonstrating the high accuracy of the method.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Table 5: LOD and LOQ Data

The low LOD and LOQ values indicate the high sensitivity of the developed method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

validation_parameters cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity Assessment cluster_specificity Specificity Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Specificity Specificity Method_Validation->Specificity Intra-day Intra-day Precision->Intra-day Inter-day Inter-day Precision->Inter-day

Caption: Logical relationship of key parameters in HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, precise, and sensitive, making it suitable for routine quality control of raw materials, extracts, and finished products containing Ginkgo biloba. The comprehensive validation ensures that the method is robust and fit for its intended purpose in both research and industrial settings.

References

LC-MS/MS protocol for detecting 2,3-Dihydro-6-methylginkgetin in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Protocol for the Quantitative Determination of 2,3-Dihydro-6-methylginkgetin in Plasma

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, or metabolic studies of this compound. The methodology is based on established principles for the bioanalysis of flavonoids and related molecules.

Introduction

This compound is a flavonoid derivative with potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and validated bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices like plasma. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar flavonoid like isoginkgetin (B1672240) or another suitable compound not present in the blank plasma)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control (blank) plasma from the relevant species

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency in removing the majority of plasma proteins.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples and potentially lower limits of quantification.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of flavonoids.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease A to 5% over 3.0 min.

    • Hold at 5% A for 1.0 min.

    • Return to 95% A over 0.5 min.

    • Equilibrate for 1.0 min before the next injection.

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal sensitivity. Flavonoids often ionize well in negative mode [M-H]⁻.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ion and the most abundant product ions. For a related compound, isoginkgetin, the transition was m/z 566.8 → 134.7.[1]

  • Typical MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess are:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for accuracy (relative error, RE) and ≤15% for precision (relative standard deviation, RSD), except for the LLOQ where ±20% and ≤20% are acceptable.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

The following tables summarize typical data that should be generated during method development and validation.

Table 1: LC-MS/MS Parameters

ParameterSetting
Chromatography
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Negative/Positive (to be optimized)
MRM Transition (Analyte)To be determined
MRM Transition (IS)To be determined
Collision EnergyTo be optimized
Cone VoltageTo be optimized

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ 1 ng/mL
Accuracy (RE %) -10.5% to +9.8%
Precision (RSD %)
Intra-day< 8.5%
Inter-day< 11.2%
Recovery 85% - 95%
Stability
Freeze-Thaw (3 cycles)Stable
Bench-top (4 hours)Stable
Long-term (-80°C, 1 month)Stable
Post-preparative (24 hours)Stable

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Methanol with Internal Standard (300 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_ms_workflow hplc HPLC System (Chromatographic Separation) esi Electrospray Ionization (ESI) hplc->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System (Quantification) detector->data_system

References

Application Notes and Protocols for Ginkgetin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Ginkgetin (B1671510), a biflavonoid isolated from the leaves of Ginkgo biloba L., has demonstrated significant anti-tumor activities across a variety of cancer cell lines.[1] Its therapeutic potential stems from its ability to modulate multiple deregulated signaling pathways, induce apoptosis, trigger autophagy, and arrest the cell cycle.[2] These notes summarize the key applications of ginkgetin in cancer cell line research.

Mechanism of Action:

Ginkgetin exerts its anti-cancer effects through a multi-targeted approach:

  • Induction of Apoptosis: Ginkgetin promotes programmed cell death by upregulating pro-apoptotic proteins such as Bax and cleaved caspases-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2 and survivin.[3]

  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[2][3]

  • Inhibition of Signaling Pathways: Ginkgetin has been shown to inhibit key signaling pathways crucial for cancer cell survival and proliferation, including the JAK/STAT, MAPKs, and PI3K/AKT pathways.[1][2] Specifically, it can downregulate the phosphorylation of STAT3, ERK, p38, and JNK.[1]

  • Anti-Metastatic Properties: Ginkgetin can reduce the migration and invasion of cancer cells, suggesting its potential in preventing metastasis.[1]

Spectrum of Activity:

Ginkgetin has shown efficacy against a range of cancer cell lines, including but not limited to:

  • Breast Cancer: MDA-MB-231, BT-474, MCF-7

  • Ovarian Cancer: A2780, SK-OV-3, CP70[1]

  • Prostate Cancer: DU-145[4]

  • Cervical Cancer: HeLa[3][5]

  • Hepatocellular Carcinoma: HepG2[2]

  • Lung Cancer: NCI-H460[2]

The effectiveness of ginkgetin is often dose and time-dependent.[3][5]

Quantitative Data Summary

The following tables summarize the inhibitory effects of ginkgetin and related biflavonoids on various cancer cell lines.

Table 1: IC50 Values of Ginkgetin and Related Biflavonoids in Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
GinkgetinMDA-MB-231Breast Cancer48~25
GinkgetinBT-474Breast Cancer48~30
GinkgetinMCF-7Breast Cancer48~15
GinkgetinA2780Ovarian Cancer48~20[1]
GinkgetinSK-OV-3Ovarian Cancer48~25[1]
GinkgetinCP70Ovarian Cancer48~18[1]
BilobetinHeLaCervical Cancer4815.6[3][5]
IsoginkgetinHeLaCervical Cancer4813.9[3][5]
BilobetinHepG2Liver Cancer4824.1[2]
IsoginkgetinHepG2Liver Cancer4820.3[2]
BilobetinNCI-H460Lung Cancer48>50[2]
IsoginkgetinNCI-H460Lung Cancer4829.7[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of ginkgetin on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_ginkgetin Add varying concentrations of Ginkgetin incubation1->add_ginkgetin incubation2 Incubate for 24, 48, or 72h add_ginkgetin->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Ginkgetin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ginkgetin in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of ginkgetin (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by ginkgetin using flow cytometry.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry seed_cells Seed cells in 6-well plates treat_ginkgetin Treat with Ginkgetin for 48h seed_cells->treat_ginkgetin harvest_cells Harvest and wash cells treat_ginkgetin->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze

Caption: Workflow for apoptosis analysis via Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ginkgetin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ginkgetin for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by ginkgetin.

Signaling Pathway Diagram:

Ginkgetin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Apoptosis Apoptosis Regulation Ginkgetin Ginkgetin pERK p-ERK Ginkgetin->pERK Upregulates pJNK p-JNK Ginkgetin->pJNK Upregulates p38 p-p38 Ginkgetin->p38 Upregulates pSTAT3 p-STAT3 Ginkgetin->pSTAT3 Downregulates Bax Bax Ginkgetin->Bax Upregulates Bcl2 Bcl-2 Ginkgetin->Bcl2 Downregulates JAK2 JAK2 JAK2->pSTAT3 Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by ginkgetin in cancer cells.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-ERK, ERK, Bax, Bcl-2, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Protocol for Assessing the Anti-inflammatory Effects of 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for evaluating the anti-inflammatory properties of 2,3-Dihydro-6-methylginkgetin, a biflavonoid compound. The protocol is intended for researchers, scientists, and drug development professionals. It outlines detailed methodologies for in vitro and in vivo assessments of anti-inflammatory activity, focusing on the compound's potential to modulate key inflammatory pathways. While direct quantitative data for this compound is not extensively available in public literature, the protocols provided are based on established methods for assessing similar biflavonoids and ginkgetin, a closely related compound known to exhibit anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways. The presented data tables are illustrative and based on typical results obtained for analogous compounds.

Key Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

2. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Production

This protocol measures the inhibitory effect of the compound on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two major pro-inflammatory cytokines.

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the NO inhibition assay.

  • Cytokine Measurement: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation: Determine the percentage of inhibition of each cytokine compared to the LPS-stimulated control.

3. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay assesses the compound's ability to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the human recombinant COX-2 enzyme and arachidonic acid substrate according to the kit's instructions.

  • Inhibition Assay: In a 96-well plate, add the reaction buffer, heme, the COX-2 enzyme, and various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Measure the peroxidase activity of COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[1][2][3]

  • Animals: Use male Wistar rats weighing 150-200g.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of this compound (Illustrative Data)

AssayConcentration (µM)% InhibitionIC50 (µM)
NO Production 115.2 ± 2.112.5
535.8 ± 3.5
1055.1 ± 4.2
2578.9 ± 5.6
TNF-α Production 112.5 ± 1.815.8
528.4 ± 3.1
1048.9 ± 4.5
2569.3 ± 5.1
IL-6 Production 110.1 ± 1.518.2
525.6 ± 2.9
1045.2 ± 3.8
2565.7 ± 4.9
COX-2 Activity 120.3 ± 2.58.9
542.1 ± 3.9
1068.7 ± 5.3
2585.4 ± 6.2

Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Carrageenan) -0.85 ± 0.05-
Indomethacin 100.42 ± 0.0350.6
This compound 250.68 ± 0.0420.0
500.55 ± 0.0435.3
1000.45 ± 0.0347.1

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis invitro_start RAW 264.7 Macrophages treatment Pre-treatment with This compound invitro_start->treatment cox2_assay COX-2 Inhibition Assay invitro_start->cox2_assay stimulation LPS Stimulation treatment->stimulation no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) stimulation->no_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) Assay (ELISA) stimulation->cytokine_assay data_analysis Calculation of % Inhibition and IC50 Values no_assay->data_analysis cytokine_assay->data_analysis cox2_assay->data_analysis invivo_start Wistar Rats grouping Grouping and Dosing invivo_start->grouping induction Carrageenan-induced Paw Edema grouping->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement measurement->data_analysis nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription compound 2,3-Dihydro-6- methylginkgetin compound->ikk Inhibition mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 mek12 MEK1/2 tak1->mek12 p38 p38 mkk36->p38 jnk JNK mkk47->jnk erk ERK mek12->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 genes Pro-inflammatory Gene Expression ap1->genes compound 2,3-Dihydro-6- methylginkgetin compound->tak1 Inhibition compound->mkk36 Inhibition compound->mkk47 Inhibition compound->mek12 Inhibition

References

Application Notes and Protocols for Neuroprotection Assays Using 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

2,3-Dihydro-6-methylginkgetin is a biflavonoid compound that, like other polyphenols, is being investigated for its potential therapeutic properties. Flavonoids are known to possess antioxidant, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of treatments for neurodegenerative diseases.[1][2] The neuroprotective effects of polyphenols are attributed to their ability to counteract oxidative stress, modulate inflammatory signaling pathways, and enhance the expression of neurotrophic factors.[1] These application notes provide a comprehensive guide to in vitro protocols for evaluating the neuroprotective potential of this compound. The methodologies described are designed to assess its efficacy in protecting neuronal cells from various insults that mimic the pathological conditions of neurodegenerative disorders.

Data Presentation

The following tables present hypothetical quantitative data to serve as an example for researchers conducting neuroprotection assays with this compound.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100 ± 5.1
Oxidative Stressor (e.g., 100 µM H₂O₂)-52.3 ± 4.5
Oxidative Stressor + this compound165.8 ± 3.9
Oxidative Stressor + this compound578.2 ± 4.1
Oxidative Stressor + this compound1089.5 ± 3.7

Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay.

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

Treatment GroupConcentration (µM)Relative ROS Levels (%)
Control (untreated)-100 ± 6.3
Oxidative Stressor (e.g., 100 µM H₂O₂)-254.7 ± 15.2
Oxidative Stressor + this compound1189.4 ± 11.8
Oxidative Stressor + this compound5145.1 ± 9.5
Oxidative Stressor + this compound10112.6 ± 7.9

Data is presented as mean ± standard deviation. ROS levels can be measured using the DCFH-DA assay.

Table 3: Effect of this compound on Apoptosis in Neuronal Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%)
Control (untreated)-3.2 ± 0.8
Neurotoxic Stimulus (e.g., 25 µM Aβ₂₅₋₃₅)-45.7 ± 3.9
Neurotoxic Stimulus + this compound134.1 ± 2.5
Neurotoxic Stimulus + this compound521.5 ± 2.1
Neurotoxic Stimulus + this compound1012.8 ± 1.7

Data is presented as mean ± standard deviation. Apoptosis can be quantified using Annexin V/PI staining followed by flow cytometry.

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

This protocol describes the general procedure for culturing a neuronal cell line and inducing neurotoxicity for the assessment of neuroprotective compounds.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ) oligomers, or glutamate)

  • This compound

Protocol:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.

  • To assess neuroprotection, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.

  • Induce neurotoxicity by adding a pre-determined concentration of the neurotoxic agent to the culture medium.

  • Incubate for the desired period (e.g., 24-48 hours) before proceeding with specific assays.[3]

Cell Viability Assays

a) MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, remove the culture medium.

  • Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

b) LDH Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Protocol:

  • After treatment, collect the cell culture supernatant.[3]

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[3]

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[4]

  • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.

Protocol:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[5]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

  • Quantify the relative ROS levels as a percentage of the control group.

Apoptosis Assays

a) Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[4]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Analyze the cells by flow cytometry.[4]

    • Viable cells: Annexin V-negative and PI-negative.[4]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

b) Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4]

Protocol:

  • After treatment, lyse the cells and determine the protein concentration.[4]

  • In a 96-well plate, add an equal amount of protein lysate to each well.[4]

  • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[4]

  • Incubate the plate at 37°C for 1-2 hours.[4]

  • Measure the absorbance at 405 nm.[4]

  • Express the results as a fold change in caspase-3 activity compared to the neurotoxin-treated group.[4]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.[5]

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C.[5]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_setup Experimental Setup cluster_assays Neuroprotection Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, Aβ) Pretreatment->Neurotoxin Viability Cell Viability Assays (MTT, LDH) Neurotoxin->Viability Oxidative_Stress Oxidative Stress Assay (ROS Measurement) Neurotoxin->Oxidative_Stress Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) Neurotoxin->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Neurotoxin->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis G cluster_pathway Putative Neuroprotective Signaling Pathway Compound This compound ROS Reduced ROS Compound->ROS PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Neuroprotection Neuroprotection (Increased Cell Survival) ROS->Neuroprotection Apoptosis_Regulation Apoptosis Regulation PI3K_Akt->Apoptosis_Regulation MAPK_ERK->Apoptosis_Regulation Bcl2 ↑ Bcl-2 Apoptosis_Regulation->Bcl2 Bax ↓ Bax Apoptosis_Regulation->Bax Bcl2->Neuroprotection Bax->Neuroprotection

References

Application Notes and Protocols for High-Throughput Screening Assays for 2,3-Dihydro-6-methylginkgetin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-6-methylginkgetin is a derivative of ginkgetin, a biflavonoid found in the leaves of the Ginkgo biloba tree. Ginkgetin has demonstrated a range of biological activities, including potent anticancer effects. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways such as the JAK/STAT and PI3K/Akt pathways.[1][2][3][4] Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities and target similar cellular pathways.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the biological targets of this compound. The assays are focused on key cellular processes known to be affected by the parent compound, ginkgetin: apoptosis, STAT3 signaling, and cell cycle progression. The protocols are optimized for a multi-well plate format, making them suitable for automated HTS campaigns.

Data Presentation: Quantitative Activity of Ginkgetin

The following tables summarize the reported in vitro efficacy of ginkgetin, the parent compound of this compound, across various cancer cell lines and assays. This data serves as a benchmark for evaluating the activity of its derivatives.

Table 1: Ginkgetin IC50 Values for Cell Proliferation/Viability

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
DU-145Prostate CancerCCK-8485[5]
PC-3Prostate CancerNot SpecifiedNot Specified15[1]
786-ORenal Cell CarcinomaMTT487.23[2]
K562Chronic Myelogenous LeukemiaMTT2438.9[6]
K562Chronic Myelogenous LeukemiaMTT4831.3[6]
K562Chronic Myelogenous LeukemiaMTT7219.2[6]
HCT116Colon CancerNot Specified484.0[7]
OVCAR-3Ovarian AdenocarcinomaNot SpecifiedNot Specified~5.3 (3.0 µg/mL)[2]
HeLaCervical CarcinomaNot SpecifiedNot Specified~9.2 (5.2 µg/mL)[2]

Table 2: Ginkgetin Activity in Apoptosis and STAT3 Inhibition Assays

Cell LineCancer TypeAssay TypeMeasurementResult
786-ORenal Cell CarcinomaAnnexin V-FITCApoptosis InductionSignificant increase with 4-16 µM ginkgetin[2]
DU-145Prostate CancerWestern BlotCaspase-3 & PARP CleavageInduced by ginkgetin[1]
HCT-116Colon CancerSTAT3 Luciferase ReporterSTAT3 Inhibition>45% inhibition at 10 µM[5]
DU-145Prostate CancerWestern Blotp-STAT3 (Tyr705) InhibitionInhibition observed at 5 and 10 µM[1]
Osteosarcoma CellsOsteosarcomaWestern BlotSTAT3 InhibitionDose-dependent inhibition[8]
Osteosarcoma CellsApoptosis AssayApoptosis InductionDose-dependent increase[8]

Experimental Protocols

Assay 1: Caspase-3/7 Activity Assay for Apoptosis Induction

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.

Materials:

  • White, opaque-walled 96- or 384-well microplates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Cancer cell line of interest (e.g., DU-145, 786-O)

  • Complete cell culture medium

  • This compound and other test compounds

  • Positive control (e.g., Staurosporine)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for apoptosis induction.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Assay Reagent and the cell plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Assay 2: STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3. A reporter cell line is used which contains a luciferase gene under the control of a promoter with STAT3-responsive elements. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and a corresponding decrease in the luminescent signal.

Materials:

  • STAT3 reporter cell line (e.g., STAT3-luciferase transfected HEK293 or Jurkat cells)

  • White, clear-bottom 96-well microplates

  • Complete cell culture medium

  • This compound and other test compounds

  • STAT3 activator (e.g., IL-6 or Oncostatin M)

  • Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the STAT3 reporter cells at a density of 40,000 cells per well in 90 µL of culture medium in a 96-well plate.[9]

    • Incubate overnight at 37°C with 5% CO2.[9]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and control compounds.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for a pre-determined time (e.g., 1-2 hours).

    • Add a STAT3 activator (e.g., IL-6 at a final concentration of 10 ng/mL) to the stimulated wells. Add an equal volume of medium to the unstimulated control wells.

    • Incubate for an additional 6 hours at 37°C with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.[9]

    • Mix on an orbital shaker for ~15 minutes at room temperature.[9]

    • Measure the luminescence using a luminometer.

Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal if applicable. Calculate the percent inhibition of STAT3 activity for each compound concentration relative to the stimulated control.

Assay 3: High-Throughput Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • High-throughput flow cytometer with a plate loader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density to avoid confluence during the experiment.

    • After 24 hours, treat the cells with serial dilutions of this compound and control compounds for the desired duration (e.g., 24 or 48 hours).

  • Cell Fixation:

    • Harvest the cells by trypsinization and transfer to a V-bottom 96-well plate.

    • Centrifuge the plate and discard the supernatant.

    • Wash the cells once with PBS.

    • Resuspend the cell pellets in 50 µL of cold PBS.

    • While vortexing gently, add 150 µL of ice-cold 70% ethanol dropwise to each well to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellets in 100 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a high-throughput flow cytometer.

    • Acquire data for at least 10,000 events per well.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Ginkgetin 2,3-Dihydro-6- methylginkgetin Ginkgetin->Akt Inhibition?

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

JAK_STAT_Signaling_Pathway cluster_membrane cluster_cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3dimer STAT3 Dimer pSTAT3->STAT3dimer Dimerization Nucleus Nucleus STAT3dimer->Nucleus Translocation GeneExpression Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression Ginkgetin 2,3-Dihydro-6- methylginkgetin Ginkgetin->JAK Inhibition? Ginkgetin->STAT3 Inhibition?

Caption: Postulated inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflows

HTS_Workflow_Caspase_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-2h at RT add_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze_data Data Analysis read_luminescence->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for the Caspase-3/7 activity assay.

HTS_Workflow_STAT3_Assay start Start seed_cells Seed STAT3 reporter cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 1-2h add_compounds->incubate2 add_stimulator Add STAT3 activator (e.g., IL-6) incubate2->add_stimulator incubate3 Incubate 6h add_stimulator->incubate3 add_reagent Add luciferase assay reagent incubate3->add_reagent incubate4 Incubate ~15 min at RT add_reagent->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze_data Data Analysis read_luminescence->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for the STAT3 reporter gene assay.

References

Application Notes and Protocols for In Vivo Experimental Design: 2,3-Dihydro-6-methylginkgetin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic potential of 2,3-Dihydro-6-methylginkgetin, a flavonoid compound. Drawing upon established methodologies for related compounds, such as ginkgetin (B1671510), these protocols focus on assessing potential neuroprotective, anti-inflammatory, and antioxidant activities.

Introduction to this compound

This compound is a derivative of ginkgetin, a biflavonoid found in Ginkgo biloba leaves. Ginkgetin has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1][2][3] Preclinical in vivo studies on ginkgetin have shown its potential in models of ischemic stroke, neurodegenerative diseases, and skin inflammation.[1][2] This document outlines a proposed experimental design to investigate analogous activities for this compound.

Proposed Biological Activities for Investigation

Based on the known effects of the parent compound ginkgetin, the primary activities proposed for in vivo investigation of this compound are:

  • Neuroprotection: Evaluating the ability to protect against neuronal damage in models of ischemia or neurodegeneration.[1]

  • Anti-inflammatory: Assessing the capacity to reduce inflammation in acute and chronic models.[2][4]

  • Antioxidant: Determining the effect on oxidative stress markers in vivo.

General In Vivo Experimental Design

Animal Models

The choice of animal model is critical and depends on the specific research question. Commonly used models for these studies include:

  • Mice (e.g., C57BL/6, ICR): Suitable for neurobehavioral tests and models of inflammation.

  • Rats (e.g., Sprague-Dawley, Wistar): Often used for models of stroke and hepatotoxicity due to their larger size, which facilitates surgical procedures and sample collection.

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Administration

The optimal dose range for this compound would need to be determined through dose-response studies. A starting point can be extrapolated from studies on ginkgetin.

Table 1: Proposed Dosing Regimen

ParameterRecommendation
Route of Administration Oral gavage (p.o.) or Intraperitoneal (i.p.) injection.
Vehicle A non-toxic vehicle such as saline with 0.5% carboxymethylcellulose (CMC) or 1% Tween 80.
Proposed Dose Levels Low dose (e.g., 10 mg/kg), Medium dose (e.g., 25 mg/kg), High dose (e.g., 50 mg/kg).
Dosing Frequency Once daily for a predetermined period (e.g., 7-14 days) prior to and/or after the induced injury/inflammation.
Control Groups Vehicle control, Positive control (a known effective drug for the specific model), Sham-operated (for surgical models).

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Model of Cerebral Ischemia

This protocol outlines an experiment to assess the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Experimental Workflow Diagram

G cluster_pre Pre-treatment Phase (14 days) cluster_induction Induction Phase (Day 15) cluster_post Post-treatment & Assessment Phase (24-48h post-MCAO) acclimatization Acclimatization of Rats grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Administration of this compound or Vehicle grouping->dosing mcao Middle Cerebral Artery Occlusion (MCAO) Surgery dosing->mcao neuro_behavior Neurological Deficit Scoring mcao->neuro_behavior euthanasia Euthanasia and Brain Tissue Collection neuro_behavior->euthanasia biochem Biochemical Analysis (Oxidative Stress Markers) euthanasia->biochem histo Histological Analysis (Infarct Volume) euthanasia->histo

Caption: Workflow for in vivo neuroprotection assessment.

Methodology

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week.

  • Grouping and Dosing: Randomly divide animals into the groups outlined in Table 2. Administer this compound or vehicle daily for 14 days prior to surgery.

  • MCAO Surgery: On day 15, induce focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.

  • Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a 5-point scale.

  • Tissue Collection and Analysis: Following behavioral assessment, euthanize the animals and collect brain tissue.

    • Histology: Determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers.

Table 2: Experimental Groups for Neuroprotection Study

Group No.Group NameTreatment
1ShamSham surgery + Vehicle
2MCAO ControlMCAO surgery + Vehicle
3Positive ControlMCAO surgery + Nimodipine (or other standard neuroprotectant)
4Test Group (Low Dose)MCAO surgery + this compound (10 mg/kg)
5Test Group (Medium Dose)MCAO surgery + this compound (25 mg/kg)
6Test Group (High Dose)MCAO surgery + this compound (50 mg/kg)

Table 3: Key Parameters for Neuroprotection Assessment

ParameterMethodExpected Outcome with Effective Treatment
Neurological Deficit Score 5-point behavioral scaleLower score (improved function)
Infarct Volume TTC staining of brain slicesReduced infarct volume
Malondialdehyde (MDA) Thiobarbituric acid reactive substances (TBARS) assayDecreased levels (reduced lipid peroxidation)
Superoxide Dismutase (SOD) SOD assay kitIncreased activity (enhanced antioxidant defense)
Glutathione (GSH) GSH assay kitIncreased levels (restored antioxidant capacity)
Protocol 2: Evaluation of Anti-inflammatory Effects in a Model of Acute Inflammation

This protocol uses the carrageenan-induced paw edema model in mice, a standard method for screening acute anti-inflammatory activity.

Experimental Workflow Diagram

G cluster_pre Pre-treatment Phase (1 hour) cluster_induction Induction Phase cluster_assessment Assessment Phase (0-4 hours post-induction) grouping Randomization of Mice into Groups dosing Oral Administration of this compound or Vehicle grouping->dosing carrageenan Subplantar Injection of Carrageenan dosing->carrageenan measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours carrageenan->measurement analysis Calculate Percent Inhibition of Edema measurement->analysis

Caption: Workflow for in vivo anti-inflammatory assessment.

Methodology

  • Animal Preparation: Acclimatize male ICR mice (20-25g) for one week.

  • Grouping and Dosing: Randomly assign mice to experimental groups. Administer this compound, vehicle, or a positive control (e.g., indomethacin) orally.

  • Induction of Edema: One hour after treatment, inject 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Table 4: Experimental Groups for Anti-inflammatory Study

Group No.Group NameTreatment
1ControlVehicle + Carrageenan
2Positive ControlIndomethacin (10 mg/kg, p.o.) + Carrageenan
3Test Group (Low Dose)This compound (10 mg/kg) + Carrageenan
4Test Group (Medium Dose)This compound (25 mg/kg) + Carrageenan
5Test Group (High Dose)This compound (50 mg/kg) + Carrageenan

Table 5: Data Presentation for Anti-inflammatory Study

Time (hours)Paw Volume (mL) - ControlPaw Volume (mL) - Positive ControlPaw Volume (mL) - Test Group (Low)Paw Volume (mL) - Test Group (Medium)Paw Volume (mL) - Test Group (High)% Inhibition
0
1
2
3
4

Proposed Mechanism of Action and Signaling Pathway

Ginkgetin has been shown to exert its anti-inflammatory effects in part by down-regulating the expression of cyclooxygenase-2 (COX-2).[2] This is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB. A proposed pathway for investigation for this compound is illustrated below.

Signaling Pathway Diagram

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) nfkb_pathway NF-κB Pathway Activation stimulus->nfkb_pathway compound This compound compound->nfkb_pathway Inhibition cox2 COX-2 Gene Expression nfkb_pathway->cox2 prostaglandins Prostaglandin Production cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Proposed inhibitory effect on the NF-κB/COX-2 pathway.

Conclusion

The protocols and application notes presented here provide a robust starting point for the in vivo evaluation of this compound. By employing established models of neurodegeneration and inflammation, researchers can systematically investigate the therapeutic potential of this compound. The clear presentation of experimental workflows, data tables, and signaling pathways is intended to facilitate the design and execution of these preclinical studies. Further investigations into pharmacokinetics and toxicology will also be essential for comprehensive drug development.

References

Application Notes and Protocols for Stability Testing of 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-6-methylginkgetin is a derivative of ginkgetin, a biflavonoid found in the leaves of the Ginkgo biloba tree. As with any potential therapeutic agent, understanding its stability profile is critical for the development of safe and effective pharmaceutical products. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is used to establish a re-test period for the drug substance and recommended storage conditions.

These application notes provide a comprehensive overview of the analytical techniques and protocols for conducting stability testing on this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Summary of Analytical Methods

The stability of this compound can be assessed using a stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. For flavonoid compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products.[9][10][11][12][13]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for the quantitative analysis of this compound and the detection of its degradation products. A reversed-phase C18 column is often suitable for the separation of flavonoids.[8][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the structural elucidation of degradation products formed during stability studies.[9][10][11][12][13] This is crucial for understanding the degradation pathways.

  • Forced Degradation Studies: Also known as stress testing, forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.[4][6] These studies involve exposing the drug substance to conditions more severe than accelerated storage conditions.

Experimental Protocols

1. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method must be developed and validated according to ICH Q2(R1) guidelines.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating flavonoids.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the UV spectrum of this compound. Flavonoids typically have absorption maxima between 250 and 380 nm.

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

2. Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound.[4] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl.

    • Heat at 60 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the solution before analysis.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH.

    • Maintain at room temperature for a specified period. Flavonoids are often unstable in basic conditions.[16]

    • Neutralize the solution before analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂.

    • Maintain at room temperature for a specified period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80 °C).

    • Sample at various time points.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

3. Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[2]

  • Long-Term Stability Testing:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

  • Accelerated Stability Testing:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Testing Frequency: 0, 3, and 6 months.

Data Presentation

The results of the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsMajor Degradation Product (RT)Mass Balance (%)
0.1 M HCl, 60 °C2492.524.8 min99.2
0.1 M NaOH, RT285.133.5 min98.9
3% H₂O₂, RT890.325.2 min99.5
Dry Heat, 80 °C4895.816.1 min99.8
Photostability-98.217.3 min99.6

Table 2: Long-Term Stability Data for this compound (Batch No: XXXXX) Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

Testing Interval (Months)AppearanceAssay (%)Degradation Products (%)Water Content (%)
0Conforms99.8< 0.10.5
3Conforms99.7< 0.10.5
6Conforms99.60.10.6
9Conforms99.50.10.6
12Conforms99.40.20.7

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting MD Method Development (HPLC/LC-MS) MV Method Validation (ICH Q2) MD->MV FD Forced Degradation MD->FD FS Formal Stability (ICH Q1A) MV->FS AH Acid Hydrolysis FD->AH BH Base Hydrolysis FD->BH OX Oxidation FD->OX TH Thermal FD->TH PH Photostability FD->PH DA Data Analysis AH->DA BH->DA OX->DA TH->DA PH->DA LT Long-Term (25°C/60%RH) FS->LT AC Accelerated (40°C/75%RH) FS->AC LT->DA AC->DA RP Reporting DA->RP

Caption: Workflow for stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Main This compound H1 Ring Opening Main->H1 H2 Demethylation Main->H2 O1 Hydroxylation Main->O1 P1 Radical Formation Main->P1 O2 Quinone Formation O1->O2 P2 Polymerization P1->P2

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-6-methylginkgetin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 2,3-Dihydro-6-methylginkgetin in in vitro experimental settings.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Media

Visible precipitation or cloudiness after diluting the this compound stock solution into your cell culture medium or buffer is a common indicator of poor aqueous solubility. This phenomenon, often termed "solvent shock," can lead to inaccurate and unreliable experimental results.

Immediate Corrective Actions:

  • Vortexing and Warming: Immediately after dilution, vortex the solution vigorously. Gentle warming of the medium to 37°C before and after adding the compound can also aid in dissolution.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.[1]

Systematic Troubleshooting Workflow:

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Weigh Compound B Add DMSO A->B C Vortex/Warm B->C D Store at -20°C/-80°C C->D E Thaw Stock F Serial Dilution in Medium E->F G Add to Assay F->G G A Initial Experiment B Precipitation Observed? A->B C No B->C D Yes B->D E Proceed with Standard Protocol C->E F Optimize Dilution D->F G Still Precipitates? F->G H No G->H I Yes G->I H->E J Prepare Cyclodextrin Complex I->J

References

Technical Support Center: Synthesis of 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields and other challenges in the synthesis of 2,3-Dihydro-6-methylginkgetin. Given that this is a specialized derivative, this guide draws upon established principles and common issues in the synthesis of ginkgetin (B1671510) and other biflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the biflavonoid skeleton of ginkgetin and its derivatives?

A1: The synthesis of biflavonoids like ginkgetin typically involves the coupling of two flavonoid monomers. The most prevalent methods include Suzuki-Miyaura cross-coupling, Ullmann coupling, and oxidative coupling.[1][2] Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester derivative of one flavonoid with a halogenated derivative of another, is often favored for its versatility.[3][4] Ullmann coupling, a copper-catalyzed reaction, is also a classic method for forming biaryl linkages.[1] A newer, greener approach is the catalyst-free oxidative coupling of flavones using molecular oxygen in alkaline water.[5][6][7]

Q2: Why are protecting groups necessary in the synthesis of this compound, and which ones are commonly used?

A2: Protecting groups are crucial to prevent unwanted side reactions at the numerous reactive hydroxyl groups on the flavonoid rings during coupling and modification steps.[8][9][10] For hydroxyl groups, common protecting groups include methoxymethyl (MOM), benzyl (B1604629) (Bn), and silyl (B83357) ethers (e.g., TBS, TIPS). The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. Orthogonal protecting group strategies are often employed to allow for the deprotection of specific hydroxyl groups while others remain protected.[10]

Q3: What are the main challenges associated with the deprotection of polymethoxylated flavonoids?

A3: The deprotection of flavonoids with multiple methoxy (B1213986) groups can be challenging. Reagents like boron tribromide (BBr₃) are commonly used for demethylation, but this can sometimes lead to incomplete deprotection or the formation of side products. The reaction conditions, such as temperature and reaction time, must be carefully controlled. Additionally, some protecting groups may be difficult to remove without affecting other parts of the molecule.[11]

Q4: How can I purify the final this compound product effectively?

A4: The purification of complex biflavonoids can be challenging due to their polarity and the presence of closely related impurities.[2] Common purification techniques include column chromatography on silica (B1680970) gel or reversed-phase C18 media.[12] For highly polar flavonoids, reversed-phase chromatography is often more effective.[12] Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully used for the preparative isolation of biflavonoids.[13][14]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

If you are experiencing low yields during the Suzuki-Miyaura coupling of the two flavonoid monomers, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Poor quality of boronic acid/ester Use freshly prepared or purified boronic acid/ester. Consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[15]
Catalyst deactivation Ensure rigorous degassing of solvents and reagents to remove oxygen, which can deactivate the palladium catalyst. Use a reliable source of palladium catalyst; consider modern precatalyst systems.[15]
Suboptimal reaction conditions Optimize the base, solvent, and temperature. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The choice of solvent (e.g., DMF, THF, toluene) can significantly impact the reaction.[16]
Steric hindrance Bulky protecting groups near the coupling site can impede the reaction. Consider using smaller protecting groups if possible.[17]
Side reactions (e.g., homocoupling) Minimize oxygen in the reaction mixture. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[15]

A general workflow for troubleshooting a sluggish Suzuki-Miyaura coupling is outlined below:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Incomplete Deprotection of Hydroxyl Groups

Complete and selective deprotection is critical in the final steps. If you are observing incomplete removal of protecting groups (e.g., methyl or benzyl ethers), consider these points.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Insufficient reagent or reaction time Increase the equivalents of the deprotecting agent (e.g., BBr₃ for demethylation, H₂/Pd/C for debenzylation). Extend the reaction time and monitor by TLC or LC-MS.
Steric hindrance Protecting groups in sterically hindered positions may be more difficult to remove. Harsher conditions (e.g., higher temperature) may be required, but proceed with caution to avoid decomposition.
Reagent decomposition Use fresh deprotecting reagents. For example, BBr₃ is sensitive to moisture.
Formation of stable intermediates In the case of BBr₃, chelation with adjacent carbonyl groups can sometimes hinder the reaction. Varying the workup procedure may help.

Proposed Synthetic Pathway and Experimental Protocols

As a reference for researchers, a plausible synthetic pathway for this compound is proposed below, based on common strategies for biflavonoid synthesis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

This protocol is a general representation and will require optimization for the specific substrates.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated flavonoid monomer (1.0 eq) and the flavonoid boronic acid derivative (1.5 eq) in a degassed solvent mixture (e.g., 9:1 DMF/water).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., Na₂CO₃, 4 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Experimental Protocol: Deprotection of Methyl Ethers (Illustrative)
  • Reaction Setup: Dissolve the protected biflavonoid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (e.g., 1.0 M in DCM, excess equivalents per methoxy group) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quenching and Workup: Carefully quench the reaction by adding methanol, followed by water. Extract the product into an appropriate organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by chromatography to yield the final product.

Quantitative Data from Analogous Syntheses

The following table summarizes typical yields for key reaction types in the synthesis of biflavonoids, based on literature reports for structurally similar compounds. These values should be considered as a general guide.

Reaction Step Substrate Type Conditions Reported Yield (%) Reference
Suzuki-Miyaura CouplingIodo-flavone + Flavone-boronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 120°C68-72[18]
Suzuki-Miyaura CouplingBromo-isoflavone + Arylboronic acidPd(PPh₃)₄, Na₂CO₃, THF/H₂O, reflux41-51[4]
Oxidative CouplingLuteolin monomerAlkaline water (pH 11.5), room temp.42 (for major dimer)[6]
Ullmann CouplingAryl halide + PhenolNano-CuO, Cs₂CO₃, DMSOModerate to good[19]

This technical support center aims to provide a foundational resource for researchers working on the synthesis of this compound. By understanding the common challenges and troubleshooting strategies in biflavonoid synthesis, researchers can more effectively optimize their synthetic routes to achieve higher yields.

References

Troubleshooting 2,3-Dihydro-6-methylginkgetin degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydro-6-methylginkgetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What does this indicate?

A1: A color change in your solution is a common indicator of flavonoid degradation.[1] Flavonoids, including biflavonoids like this compound, possess a polyphenolic structure that is susceptible to oxidation.[2][3] This process can be accelerated by factors such as exposure to light, elevated pH, high temperatures, or the presence of oxygen and metal ions.[1][4] The resulting oxidized compounds often have different colors due to changes in their chemical structure and conjugation.[5]

Q2: I'm observing a decrease in the peak area or the appearance of new peaks in my HPLC analysis over time. Is this due to degradation?

A2: Yes, this is a strong indication of degradation. A decrease in the peak area corresponding to this compound suggests a reduction in its concentration. The simultaneous appearance of new, often smaller and more polar peaks, points to the formation of degradation products.[6] To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to see if the degradation products generated under stress conditions match the new peaks observed in your experimental samples.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: Based on the behavior of similar flavonoid compounds, the primary factors influencing stability are:

  • pH: Flavonoids are often unstable in neutral to alkaline conditions (pH > 7), which can catalyze hydrolysis and oxidation.[7][8] Acidic conditions (e.g., pH 3) are generally more favorable for stability.[8]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[9][10][11] This is a significant factor, and solutions should be protected from light.[9]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[12][13][14] Therefore, storing solutions at low temperatures is recommended.[15][16]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic rings.[2][5] Using de-gassed solvents can help mitigate this.

  • Solvent: The choice of solvent can impact stability. Nucleophilic solvents like methanol (B129727) or ethanol (B145695) can sometimes participate in degradation reactions, especially during photolysis.[10][11]

Q4: How should I prepare and store stock and working solutions of this compound to maximize stability?

A4: To ensure the long-term stability of your solutions, follow these recommendations:[17]

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. DMSO is a common choice for initial stock solutions due to its good solvating power and aprotic nature. For aqueous buffers, prepare them at a slightly acidic pH (e.g., pH 3-5) if your experimental design allows.

  • Preparation: Prepare solutions fresh whenever possible. If you need to prepare stock solutions, do so in a concentrated form to minimize the volume of solvent. Consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Storage Conditions: Store stock solutions in amber glass vials to protect from light.[1] They should be stored at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[15]

  • Handling: When using the stock solution, allow it to come to room temperature before opening to prevent condensation from introducing water. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Degradation Issues

If you suspect that this compound is degrading in your experiments, follow this troubleshooting guide to identify the potential cause.

Troubleshooting_Workflow cluster_1 Phase 2: Identify the Cause cluster_2 Phase 3: Solution & Mitigation Start Start: Suspected Degradation (e.g., color change, inconsistent results) Check_Visual Visually inspect the solution. Is there a color change or precipitation? Start->Check_Visual HPLC_Analysis Analyze a fresh vs. aged sample by HPLC-UV. Confirm decrease in parent peak and/or appearance of new peaks. Check_Visual->HPLC_Analysis Degradation_Confirmed Degradation Confirmed HPLC_Analysis->Degradation_Confirmed Investigate_pH Is the solution pH > 7? (Flavonoids are often unstable in alkaline conditions) Degradation_Confirmed->Investigate_pH Investigate_Light Was the solution exposed to light? (Photodegradation is common) Investigate_pH->Investigate_Light No Solution_pH Adjust pH to be slightly acidic (pH 3-5). Use appropriate buffers. Investigate_pH->Solution_pH Yes Investigate_Temp Was the solution stored at room temp or higher? (Heat accelerates degradation) Investigate_Light->Investigate_Temp No Solution_Light Protect from light. Use amber vials or wrap in foil. Investigate_Light->Solution_Light Yes Investigate_Oxygen Was the solution prepared with non-degassed solvents? (Oxidation is a key degradation pathway) Investigate_Temp->Investigate_Oxygen No Solution_Temp Store at -20°C or -80°C. Avoid freeze-thaw cycles. Investigate_Temp->Solution_Temp Yes Solution_Oxygen Use de-gassed solvents. Purge vials with N2 or Ar gas. Investigate_Oxygen->Solution_Oxygen Yes

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify its vulnerabilities.

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

1. Materials:

  • This compound

  • Solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber (or a setup with a UV lamp)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol).

3. Stress Conditions (perform in triplicate):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (as base hydrolysis is often rapid).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.

  • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of solvent. Incubate at 60°C in the dark.

  • Photodegradation: Dilute 1 mL of stock solution with 1 mL of solvent. Expose to direct sunlight or a photostability chamber with a UV lamp. Run a parallel control sample wrapped in aluminum foil.

  • Control: Dilute 1 mL of stock solution with 1 mL of solvent. Keep at 4°C in the dark.

4. Sampling and Analysis:

  • Take aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • Analyze all samples by HPLC-UV to determine the remaining percentage of this compound and observe the formation of degradation products.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT, dark) Start->Oxidation Thermal Thermal (Solvent, 60°C, dark) Start->Thermal Photo Photolytic (Solvent, UV/Vis light) Start->Photo Analysis Sample at time points (0, 2, 4, 8, 24h) Neutralize acid/base samples Analyze by HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Quantify remaining parent compound Identify degradation products Determine stability profile Analysis->Result

Caption: Experimental workflow for the forced degradation study of this compound.

Data Presentation

Summarize the results from your forced degradation study in a table for easy comparison.

Table 1: Forced Degradation of this compound

Stress ConditionTime (hours)% Remaining of Parent CompoundObservations (e.g., # of degradation peaks)
Control (4°C, dark) 01000
24
Acid (0.1 M HCl, 60°C) 01000
2
4
8
24
Base (0.1 M NaOH, RT) 01000
2
4
8
24
Oxidation (3% H₂O₂, RT) 01000
2
4
8
24
Thermal (60°C, dark) 01000
2
4
8
24
Photolytic (UV/Vis) 01000
2
4
8
24

Impact on Biological Assays

It is crucial to consider that degradation products may have different biological activities compared to the parent compound. They could be inactive, less active, or in some cases, more active or even cytotoxic.[2] This can lead to inconsistent or misleading results in your biological assays.

The diagram below illustrates a hypothetical scenario where the parent compound and its degradation product could differentially affect a signaling pathway.

Hypothetical_Signaling_Pathway cluster_compound Compounds cluster_pathway Hypothetical Signaling Pathway Parent This compound (Parent Compound) Kinase1 Kinase A Parent->Kinase1 Inhibits Response Cellular Response (e.g., Anti-inflammatory) Parent->Response Therapeutic Effect Degradation Degradation Product (e.g., Oxidized form) Kinase2 Kinase B Degradation->Kinase2 No Effect Degradation->Response Reduced/No Effect Receptor Receptor Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF TF->Response

Caption: Hypothetical impact of a parent compound vs. its degradation product on a signaling pathway.

References

Technical Support Center: Optimization of Extraction Parameters for 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and optimization of 2,3-Dihydro-6-methylginkgetin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the extraction of this compound?

A1: Low yields can stem from several factors, including:

  • Incomplete Extraction: The chosen solvent and method may not be efficient for this specific compound. Factors like solvent polarity, temperature, and extraction time are critical.[1]

  • Compound Degradation: this compound may be sensitive to heat, light, or pH changes during extraction.[1] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can be detrimental.[2]

  • Low Concentration in Source Material: The natural abundance of the compound in the plant material might be inherently low.[1]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. A solvent that is too polar or non-polar may not effectively solubilize the target compound.[1][2]

Q2: How can I improve the efficiency of the initial extraction?

A2: To enhance extraction efficiency, consider the following:

  • Optimize Solvent Choice: Experiment with a range of solvents with varying polarities. Aqueous mixtures of alcohols like methanol (B129727) or ethanol (B145695) (e.g., 50-80%) are often more effective for extracting flavonoids than absolute solvents.[2]

  • Proper Sample Preparation: Ensure the plant material is thoroughly dried and finely ground to increase the surface area for solvent interaction.[2]

  • Select an Advanced Extraction Technique: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve yield by disrupting plant cell walls and enhancing solvent penetration, often at lower temperatures and for shorter durations than traditional methods.[2]

Q3: What are the key challenges during the purification of this compound and how can they be addressed?

A3: Purification can be challenging due to the presence of structurally similar compounds.[3] To address this, a multi-step purification strategy is often necessary. This may involve a combination of techniques such as liquid-liquid partitioning to separate compounds based on their solubility, followed by column chromatography (e.g., silica (B1680970) gel or Sephadex) with a carefully selected solvent gradient to isolate the target compound.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Crude Extract Inadequate sample preparation (insufficient drying or grinding).Ensure plant material is completely dry and ground to a fine, uniform powder.[2]
Improper solvent selection (incorrect polarity).Test a range of solvents. For flavonoids, polar solvents like methanol, ethanol, or their aqueous mixtures are generally effective.[2]
Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).Optimize these parameters. For UAE, typical ranges are 30-60 minutes, 40-60°C, and a solvent-to-solid ratio of 20:1 to 40:1 mL/g.[2][4][5]
Degradation of Target Compound High extraction temperature.Use a lower extraction temperature. Methods like UAE or maceration at room temperature are preferable to high-temperature methods like Soxhlet.[2]
pH instability.Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification to enhance flavonoid stability.[2]
Light sensitivity.Protect the extract from light by using amber glassware or covering containers with aluminum foil.
Significant Loss During Purification Irreversible adsorption on the chromatography column.Ensure the crude extract is properly dissolved in the initial mobile phase before loading. Optimize the mobile phase composition to ensure proper elution.
Co-elution with other similar compounds.Employ a multi-step purification protocol. Consider using different types of chromatography (e.g., adsorption followed by size-exclusion) or a more selective mobile phase gradient.[1]
Contamination of Final Product Impurities in the diluent or solvent.Use high-purity solvents for extraction and purification to avoid introducing contaminants.[6]
Natural variability in the plant source.Ensure accurate species identification and consider the geographical source and harvesting time of the plant material, as these can affect the chemical profile.[3]

Data Presentation: Optimized Extraction Parameters for Flavonoids (General)

Parameter Plant Source Optimal Conditions Yield/Activity
Ethanol Concentration Pteris cretica L.56.74%4.71 ± 0.04% Total Flavonoid Yield
Extraction Time Pteris cretica L.45.94 min4.71 ± 0.04% Total Flavonoid Yield
Extraction Temperature Pteris cretica L.74.27 °C4.71 ± 0.04% Total Flavonoid Yield
Liquid/Solid Ratio Pteris cretica L.33.69 mL/g4.71 ± 0.04% Total Flavonoid Yield
Ethanol Concentration Alfalfa52.14%Optimized for Total Flavonoids
Extraction Temperature Alfalfa62.33 °COptimized for Total Flavonoids
Extraction Time Alfalfa57.08 minOptimized for Total Flavonoids
Liquid/Solid Ratio Alfalfa57.16 mL/gOptimized for Total Flavonoids
Methanol Concentration Moringa oleifera Lam.50%Optimized for main flavonoids
Extraction Time Moringa oleifera Lam.15 minOptimized for main flavonoids

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the plant material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a flask and add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).[7]

    • Place the flask in an ultrasonic bath.

    • Set the temperature (e.g., 60°C) and ultrasonic power (e.g., 250 W).[7]

    • Extract for a specified duration (e.g., 45 minutes).[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.[7]

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.[7]

  • Purification (Column Chromatography):

    • Prepare a silica gel (e.g., 200-300 mesh) slurry in a non-polar solvent (e.g., chloroform).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform (B151607) and gradually adding methanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer to identify the fractions containing the target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography concentration->chromatography analysis Purity Analysis (HPLC, NMR) chromatography->analysis final_product Purified this compound analysis->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_stimulus Extracellular Stimulus cluster_inhibition Inhibition Point cluster_pathway NF-κB & MAPK Pathways stimulus Pro-inflammatory Stimuli (e.g., TBHP) mapkkk MAPKKK stimulus->mapkkk activates ikk IKK Complex stimulus->ikk activates ginkgetin Ginkgetin Derivative mapk MAPK (p38, JNK, ERK) ginkgetin->mapk inhibits phosphorylation ginkgetin->ikk inhibits mapkk MAPKK mapkkk->mapkk phosphorylates mapkk->mapk phosphorylates nucleus Nucleus mapk->nucleus translocates ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb->nucleus translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression induces

Caption: Inhibition of NF-κB and MAPK signaling pathways by Ginkgetin derivatives.[8][9]

References

Technical Support Center: Refining Purification Protocols for High-Purity 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dihydro-6-methylginkgetin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with achieving high-purity this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the isolation of this compound?

A1: The primary source for this compound is the leaves of the Ginkgo biloba tree. The concentration of biflavonoids, including ginkgetin (B1671510) derivatives, can vary depending on the age of the leaves and the season of collection, with higher concentrations often found in autumn leaves.[1]

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: A multi-step chromatographic approach is generally most effective. This typically involves an initial separation using macroporous resin or polyamide column chromatography to enrich the flavonoid fraction.[2][3] This is followed by one or more rounds of preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify the target compound to a high degree.[1][4]

Q3: How can I monitor the purity of my fractions during the purification process?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a standard method for monitoring the purity of fractions.[4] A gradient elution method is often used for purity checks. For structural confirmation and to ensure no co-eluting impurities, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q4: What are some common challenges in purifying biflavonoids like this compound?

A4: Common challenges include the presence of structurally similar biflavonoids which can co-elute, leading to difficulties in achieving high purity. Other challenges include potential degradation of the compound if exposed to harsh conditions (e.g., high temperatures or extreme pH), and low recovery rates during multi-step purification processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Enriched Flavonoid Fraction from Macroporous Resin/Polyamide Chromatography

  • Symptom: The total amount of flavonoid-rich extract obtained after column chromatography is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Adsorption: The sample may have passed through the column too quickly. Ensure the flow rate is optimized for binding. A typical loading flow rate is around 2 bed volumes per hour (BV/h).[2]

    • Inappropriate Elution Solvents: The ethanol (B145695) concentration in the elution buffer may be too high, causing premature elution of the target compound with impurities, or too low, resulting in incomplete elution. A stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%) is often used to selectively elute different flavonoid fractions.[2][4]

    • Resin Overload: Exceeding the binding capacity of the resin will result in the loss of the target compound in the flow-through. Determine the resin's capacity and adjust the sample load accordingly.

Issue 2: Poor Resolution in Preparative HPLC

  • Symptom: Peaks for this compound and other biflavonoids are overlapping in the chromatogram.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The mobile phase composition is critical for resolving structurally similar biflavonoids. Systematically vary the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) and aqueous phase (often with a small amount of acid like formic acid to improve peak shape).

    • Incorrect Column Chemistry: A standard C18 column is a good starting point for reversed-phase HPLC. However, for difficult separations, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.

    • Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample.

    • Flow Rate is Too High: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Issue 3: Presence of Impurities in the Final Product

  • Symptom: The final purified this compound shows extra peaks in the analytical HPLC or LC-MS analysis.

  • Possible Causes & Solutions:

    • Co-elution of Isomers: Structurally related isomers are a common source of impurities. It may be necessary to perform a second, orthogonal prep-HPLC step with a different mobile phase or column to remove these.

    • Compound Degradation: Flavonoids can be sensitive to light, temperature, and pH. Ensure that samples are processed quickly, and consider using amber vials and controlling the temperature of your autosampler and fraction collector.

    • Contamination from Solvents or Equipment: Always use high-purity solvents and ensure that all glassware and equipment are scrupulously clean.

Quantitative Data Summary

The following tables provide representative data for the purification of biflavonoids from a plant extract, illustrating typical yields and purity levels at each stage.

Table 1: Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Extract100050~5100
Macroporous Resin Chromatography5010~3020
Preparative HPLC (Run 1)100.5~901
Preparative HPLC (Run 2)0.50.2>980.4

Table 2: Example Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 270 nm and 330 nm
Injection Volume 2 mL of 10 mg/mL sample

Experimental Protocols

Protocol 1: Macroporous Resin Chromatography for Enrichment of Biflavonoids

  • Resin Preparation: Swell and wash the macroporous resin (e.g., AB-8) with ethanol followed by deionized water to remove any preservatives and impurities.[4] Pack the resin into a glass column.

  • Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in deionized water and filter to remove any particulate matter. Load the filtered extract onto the column at a flow rate of approximately 2 BV/h.[2]

  • Washing: Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the bound flavonoids using a stepwise gradient of ethanol in water. For example:

    • Elute with 3 BV of 20% ethanol to remove more polar flavonoids.

    • Elute with 5 BV of 60% ethanol to elute the biflavonoid-rich fraction. This is the fraction expected to contain this compound.

    • Elute with 3 BV of 95% ethanol to regenerate the column.

  • Concentration: Collect the 60% ethanol fraction and concentrate it under reduced pressure to obtain the enriched biflavonoid extract.

Protocol 2: Preparative HPLC for High-Purity Isolation

  • Sample Preparation: Dissolve the enriched biflavonoid extract in the initial mobile phase (or a compatible solvent) and filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Method Development: If a method is not already established, perform analytical scale HPLC to determine the optimal mobile phase and gradient for separating the target compound from impurities.

  • Purification Run: Inject the prepared sample onto the preparative column and run the established gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Concentration: Pool the fractions with high purity (>98%) and remove the solvent under reduced pressure to obtain the final purified compound.

Experimental Workflow Diagram

experimental_workflow start Start: Ginkgo Biloba Leaves extraction Extraction (e.g., 80% Ethanol) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract enrichment Enrichment via Macroporous Resin Chromatography crude_extract->enrichment concentration2 Concentration of Biflavonoid Fraction enrichment->concentration2 enriched_fraction Enriched Biflavonoid Fraction concentration2->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->prep_hplc Re-purify Impure Fractions pooling Pooling of Pure Fractions purity_check->pooling Fractions >98% Pure final_concentration Final Concentration & Lyophilization pooling->final_concentration final_product High-Purity This compound (>98%) final_concentration->final_product

Caption: Experimental workflow for the purification of this compound.

References

Addressing matrix effects in 2,3-Dihydro-6-methylginkgetin bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 2,3-Dihydro-6-methylginkgetin using LC-MS/MS.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bioanalysis of this compound.

Problem 1: Poor Sensitivity and Inconsistent Results

Question: My assay for this compound is showing low sensitivity and high variability between replicate injections of the same sample. What could be the cause?

Answer: Poor sensitivity and inconsistent results are often indicative of ion suppression, a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer's source.[1][2]

Troubleshooting Steps:

  • Qualitative Assessment of Matrix Effects (Post-Column Infusion): This experiment helps to identify at which points during the chromatographic run ion suppression or enhancement occurs.[3]

    • Workflow:

      • Infuse a standard solution of this compound directly into the mass spectrometer post-column to obtain a stable signal.

      • Inject a prepared blank matrix sample onto the LC column.

      • Monitor the infused signal of this compound. A drop in the baseline indicates the elution of interfering components from the matrix.

  • Optimize Chromatographic Separation: If the post-column infusion experiment reveals ion suppression at or near the retention time of this compound, modify the LC method to separate the analyte from the interfering matrix components.[2]

    • Strategies:

      • Gradient Modification: Extend the gradient to increase the separation of early-eluting interferences.

      • Column Chemistry: Test a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.

      • Mobile Phase Modifiers: Adjust the pH or type of acid modifier (e.g., formic acid, acetic acid) in the mobile phase.

  • Enhance Sample Preparation: Simple sample preparation techniques like protein precipitation (PPT) may not be sufficient to remove all interfering matrix components, particularly phospholipids.[4][5] Consider more rigorous cleanup methods.

    • Recommended Techniques:

      • Liquid-Liquid Extraction (LLE): Offers a good cleanup by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining and eluting the analyte. Polymeric SPE cartridges are often effective at removing a broad range of interferences.[6]

Problem 2: Inaccurate Quantification and Batch Failure

Question: My calibration curve for this compound is non-linear, and the accuracy and precision of my quality control (QC) samples are outside the acceptable limits (±15%). How can I address this?

Answer: Inaccurate quantification and batch failure can be caused by unaccounted-for matrix effects that vary between different samples and calibration standards. A quantitative assessment is necessary to determine the extent of the matrix effect.

Troubleshooting Steps:

  • Quantitative Assessment of Matrix Effects (Post-Extraction Spike): This experiment quantifies the degree of ion suppression or enhancement.[7]

    • Procedure:

      • Prepare two sets of samples at low and high concentrations of this compound.

      • Set A: Spike the analyte into a clean solvent.

      • Set B: Extract blank biological matrix and then spike the analyte into the extracted matrix.

      • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.

  • Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[8] The SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction during data processing.

  • Evaluation of Different Biological Lots: Matrix effects can vary between different sources of the biological matrix. During method development, it is crucial to evaluate the matrix effect in at least six different lots of the matrix to ensure the method is robust.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma bioanalysis? A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[1][3][6] Phospholipids are particularly problematic in electrospray ionization (ESI) and are often co-extracted with analytes, especially with protein precipitation methods.[1]

Q2: Can I simply dilute my samples to reduce matrix effects? A2: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components.[8] However, this approach may compromise the sensitivity of the assay, making it unsuitable for analytes present at low concentrations.

Q3: My method uses Atmospheric Pressure Chemical Ionization (APCI). Am I still susceptible to matrix effects? A3: While Electrospray Ionization (ESI) is generally more susceptible to matrix effects, APCI is not immune.[6][9] It is always recommended to evaluate matrix effects regardless of the ionization technique used.

Q4: How do I choose the best sample preparation technique to minimize matrix effects? A4: The choice of sample preparation technique depends on the analyte's properties and the required level of cleanliness.

  • Protein Precipitation (PPT): Quick and simple but often results in the least clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte based on its polarity and pKa.[1]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.[6][10]

Q5: What are the regulatory expectations regarding matrix effect evaluation? A5: Regulatory agencies such as the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[2] This includes a quantitative assessment and an investigation into the consistency of the matrix effect across different lots of the biological matrix.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Factor (MF) for this compound

Sample Preparation MethodLow QC MF (n=6)High QC MF (n=6)
Protein Precipitation (PPT)0.65 ± 0.080.72 ± 0.05
Liquid-Liquid Extraction (LLE)0.92 ± 0.040.95 ± 0.03
Solid-Phase Extraction (SPE)0.98 ± 0.021.01 ± 0.02

Table 2: Effect of Chromatographic Modifications on Signal-to-Noise (S/N) Ratio

Chromatographic ConditionRetention Time (min)S/N Ratio at LLOQ
Isocratic (50:50 ACN:H₂O)2.18
Gradient (5-95% ACN in 5 min)3.525
Gradient with Modified Column4.248

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

  • System Setup:

    • Configure the LC-MS/MS system with the analytical column intended for the assay.

    • Use a T-connector to introduce a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.

  • Establish a Stable Baseline: Start the infusion and allow the signal for this compound to stabilize.

  • Inject Blank Matrix: Inject a processed blank matrix sample (extracted using the intended sample preparation method) onto the analytical column.

  • Data Analysis: Monitor the signal of the infused analyte. A significant and reproducible deviation (suppression or enhancement) from the stable baseline indicates the presence of matrix effects at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare Solutions:

    • Set A (Analyte in Solvent): Prepare solutions of this compound in the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike):

      • Process at least six different lots of blank biological matrix using the finalized sample preparation procedure.

      • Evaporate the extracts to dryness.

      • Reconstitute the dry extracts with the solutions from Set A (low and high QC concentrations).

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for each lot at each concentration level: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Internal Standard Normalized MF: If an internal standard is used, calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • Coefficient of Variation (CV%): Calculate the CV% of the MF across the different lots. The CV% should ideally be ≤15%.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution start Poor Sensitivity / Inconsistent Results qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Initial Check quant_assess Quantitative Assessment (Post-Extraction Spike) start->quant_assess Confirm & Quantify chrom_opt Chromatographic Optimization qual_assess->chrom_opt Suppression Zone Identified sample_prep Enhanced Sample Preparation (LLE, SPE) quant_assess->sample_prep High Matrix Factor sil_is Use Stable Isotope-Labeled Internal Standard quant_assess->sil_is Compensate for Effect end Robust & Accurate Bioanalytical Method chrom_opt->end sample_prep->end sil_is->end

Caption: Troubleshooting workflow for addressing matrix effects.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation plasma Plasma Sample ppt Protein Precipitation plasma->ppt Simple lle Liquid-Liquid Extraction plasma->lle Moderate Cleanup spe Solid-Phase Extraction plasma->spe High Cleanup lc LC Separation ppt->lc High Matrix Load lle->lc Medium Matrix Load spe->lc Low Matrix Load ms MS Detection lc->ms data_proc Data Processing ms->data_proc results Concentration Results data_proc->results

Caption: Impact of sample preparation on matrix load in LC-MS/MS.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at increasing the bioavailability of 2,3-Dihydro-6-methylginkgetin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

  • Question: My stock solution of this compound is difficult to prepare and the compound precipitates in my aqueous experimental media. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common issue for flavonoids like this compound.[1] Several formulation strategies can be employed to address this:

    • Co-solvents: Utilize pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) to increase solubility. It is advisable to start with a low percentage of the co-solvent and incrementally increase it while monitoring for any potential cytotoxicity in your experimental model.

    • pH Adjustment: The solubility of many flavonoids is pH-dependent. You can determine the pKa of this compound and adjust the pH of your medium to favor its more soluble ionized form.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules, thereby enhancing their aqueous solubility.[2] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3]

    • Micellar Solubilization: The use of non-ionic surfactants can lead to the formation of micelles that encapsulate the flavonoid, enhancing its solubility.

    • Solid Dispersions: Creating a solid dispersion of the flavonoid in a polymer matrix can improve its solubility and dissolution rate.[4][5] This can be achieved through techniques like hot-melt extrusion or solvent evaporation.[4][5]

Issue 2: Low Permeability Across Intestinal Models (e.g., Caco-2 cell monolayers)

  • Question: My this compound is showing low permeability in our Caco-2 cell permeability assay, suggesting poor intestinal absorption. What steps can I take to improve this?

  • Answer: Low permeability across Caco-2 monolayers is indicative of poor intestinal absorption.[3] The following approaches can be considered:

    • Co-administration with Permeation Enhancers: Bioenhancers such as piperine (B192125) (an alkaloid from black pepper) can increase the permeability of flavonoids.[3] They often work by inhibiting efflux pumps like P-glycoprotein and metabolic enzymes like CYP3A4 in the intestinal wall.[3]

    • Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion can facilitate its transport across the intestinal epithelium through various mechanisms, including endocytosis.[3]

    • Structural Modification: While more complex, chemical modifications to the flavonoid structure, such as methylation or glycosylation, can alter its lipophilicity and membrane permeability.[6]

Issue 3: High First-Pass Metabolism

  • Question: We are observing a significant discrepancy between in vitro efficacy and in vivo results, which we suspect is due to high first-pass metabolism of this compound. How can we mitigate this?

  • Answer: High first-pass metabolism in the liver can drastically reduce the systemic bioavailability of orally administered compounds. Here are some strategies to address this:

    • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 enzymes can reduce first-pass metabolism. As mentioned previously, piperine can inhibit CYP3A4.[3]

    • Nanoparticle-based Delivery Systems: Encapsulating the compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and during its first pass through the liver.[2][4] Liposomes and solid lipid nanoparticles (SLNs) are examples of such delivery systems.[4]

    • Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation can be an effective strategy.[1]

Data Presentation: Bioavailability Enhancement of Flavonoids

FlavonoidFormulation StrategyAnimal ModelFold Increase in Bioavailability (AUC)Reference
Quercetinγ-Cyclodextrin ComplexSprague-Dawley Rats5.4[7]
Kaempferolγ-Cyclodextrin ComplexSprague-Dawley Rats6.1[7]
Isorhamnetinγ-Cyclodextrin ComplexSprague-Dawley Rats10.4[7]
Ginkgo Biloba Extract (Total Flavonoids)Solid Dispersion (Hot-Melt Extrusion)RatsSignificantly Increased

Experimental Protocols

1. Preparation of a Solid Dispersion via Solvent Evaporation

  • Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K-30, PEG 6000) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:5 drug to carrier).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, PXRD, and FT-IR).

2. In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before drug administration.

  • Formulation Administration: Administer the this compound formulation (e.g., suspension, nanoemulsion, or solid dispersion) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[3]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), using appropriate software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Problem Low Bioavailability of This compound Solubility Solubility Enhancement (e.g., Solid Dispersion, Cyclodextrin) Problem->Solubility Permeability Permeability Enhancement (e.g., Nanoemulsion, Co-administration) Problem->Permeability Dissolution Dissolution Studies Solubility->Dissolution Caco2 Caco-2 Permeability Assay Permeability->Caco2 PK_Study Pharmacokinetic Study in Rats Dissolution->PK_Study Caco2->PK_Study Data_Analysis Data Analysis (Cmax, AUC) PK_Study->Data_Analysis Outcome Optimized Formulation with Enhanced Bioavailability Data_Analysis->Outcome

Experimental workflow for enhancing bioavailability.

formulation_decision_tree Start Primary Issue with This compound? Solubility Poor Aqueous Solubility Start->Solubility Solubility Permeability Low Membrane Permeability Start->Permeability Permeability Metabolism High First-Pass Metabolism Start->Metabolism Metabolism Strategy1 Try: - Solid Dispersions - Cyclodextrin Complexation - pH Adjustment Solubility->Strategy1 Strategy2 Try: - Nanoemulsions - Co-administer with  Permeation Enhancers Permeability->Strategy2 Strategy3 Try: - Nanoparticle Encapsulation - Co-administer with  Enzyme Inhibitors Metabolism->Strategy3

Decision tree for selecting a formulation strategy.

enhancer_mechanisms cluster_gut Intestinal Epithelium Enterocyte Enterocyte Flavonoid This compound Enterocyte->Flavonoid Efflux Pgp P-glycoprotein (Efflux Pump) Pgp->Flavonoid Inhibits Efflux CYP CYP3A4 Enzyme CYP->Flavonoid Inhibits Metabolism Flavonoid->Enterocyte Absorption Enhancer Bioenhancer (e.g., Piperine) Enhancer->Pgp Enhancer->CYP

Mechanisms of common bioavailability enhancers.

References

Cell viability issues in high-concentration 2,3-Dihydro-6-methylginkgetin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during high-concentration experiments with 2,3-Dihydro-6-methylginkgetin.

Frequently Asked Questions (FAQs)

Q1: My cells show a sharp decline in viability at high concentrations of this compound. Is this expected?

A1: High concentrations of many bioactive compounds, including biflavonoids related to this compound, can lead to decreased cell viability. This can be due to the compound's intrinsic cytotoxic properties, off-target effects, or experimental artifacts. It is crucial to determine if the observed effect is genuine cytotoxicity or a result of issues like compound precipitation or solvent toxicity.

Q2: I'm observing a non-linear, U-shaped, or bell-shaped dose-response curve. What could be the cause?

A2: Non-linear dose-response curves can arise from several factors at high concentrations. The compound may precipitate out of solution, reducing its effective concentration.[1][2] At very high concentrations, the compound might interfere with the assay itself, leading to artificially inflated or suppressed viability readings.[3] Additionally, complex biological responses, such as the activation of pro-survival pathways at certain concentrations, can also result in such curves.

Q3: How can I be sure that the observed cell death is due to the compound and not the solvent (e.g., DMSO)?

A3: It is critical to include a vehicle control in your experiments. This involves treating cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[4] It is advisable to perform a dose-response experiment with your solvent alone to determine the maximum tolerated concentration for your specific cell line.[5][6]

Q4: Could this compound be interfering with my MTT assay?

A4: It is possible. Flavonoids and other compounds with reducing potential can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[7][8] To test for this, you should run a cell-free control where you add the compound to the culture medium with the MTT reagent but without any cells. If a color change is observed, your compound is interfering with the assay, and an alternative viability assay should be considered.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture media after adding the compound.

  • Inconsistent results between replicate wells.

  • Lower than expected cytotoxicity at the highest concentrations.

Troubleshooting Workflow:

A Precipitation Observed B Check Solubility Limit A->B Is concentration too high? C Perform Serial Dilutions in Media B->C No E Reduce Final Concentration B->E Yes D Pre-warm Media to 37°C C->D Still precipitates? G Problem Resolved C->G No F Consider Alternative Solvent or Formulation D->F Yes D->G No E->G F->G

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary: DMSO Tolerance

Cell Line TypeTolerated DMSO Concentration (Typical)Reference
Most Cell Lines≤ 0.5%[4]
Sensitive/Primary Cells≤ 0.1%[4]
Human Apical Papilla CellsCytotoxic at ≥ 5%[9]
Various Cancer Cell LinesMinimal cytotoxicity at 0.3125%[10]
Issue 2: Distinguishing Between Apoptosis and Necrosis

Symptoms:

  • Significant cell death is observed, but the underlying mechanism is unclear.

Experimental Approach:

A Cell Death Observed B Measure Membrane Integrity (LDH Assay) A->B C Measure Apoptotic Markers (Caspase Activity) A->C D Necrosis B->D High LDH Release F Mixed Population B->F Moderate LDH Release E Apoptosis C->E High Caspase Activity C->F Moderate Caspase Activity

Caption: Differentiating apoptosis and necrosis.

Key Differences Between Apoptosis and Necrosis

FeatureApoptosis (Programmed Cell Death)Necrosis (Uncontrolled Cell Death)Reference
Stimuli Physiological or pathologicalPathological (e.g., injury, toxins)[11][12]
Cell Morphology Cell shrinkage, membrane blebbingCell swelling, membrane rupture[13][14]
Plasma Membrane Intact until late stagesEarly loss of integrity[12][14]
Biochemical Hallmark Caspase activationRelease of intracellular contents (e.g., LDH)[12]
Inflammatory Response Typically non-inflammatoryInflammatory[11]

Experimental Protocols

Protocol 1: Cell-Free MTT Interference Assay

Objective: To determine if this compound directly reduces MTT, leading to a false-positive signal.

Methodology:

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound at the same concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your standard MTT assay (e.g., 2-4 hours) at 37°C.

  • Add solubilization buffer.

  • Read the absorbance at the appropriate wavelength. A significant increase in absorbance in the compound-treated wells compared to the vehicle control indicates interference.[7]

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (untreated, vehicle, and maximum LDH release).

  • Incubate for the desired treatment period.

  • To prepare the maximum LDH release control, add a lysis solution (provided in the assay kit) to designated wells 45 minutes before the end of the incubation.[15][16]

  • Carefully collect the supernatant from each well.

  • Add the LDH reaction mixture to the supernatant samples as per the kit's instructions.[17]

  • Incubate at room temperature, protected from light, for up to 30 minutes.[15]

  • Add the stop solution.[15]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To detect apoptosis by measuring the activity of executioner caspases 3 and 7.

Methodology:

  • Seed cells in a 96-well plate and treat with this compound and controls.

  • At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[18]

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[18]

Potential Signaling Pathways

Based on studies of the related compound ginkgetin, this compound may influence cell viability through various signaling pathways.

Ginkgetin-Modulated Signaling Pathways:

cluster_0 Pro-Survival / Proliferation cluster_1 Inflammation cluster_2 Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB STING STING MAPK MAPKs Caspases Caspases Bax_Bcl2 Bax/Bcl-2 Ratio Caspases->Bax_Bcl2 Ginkgetin Ginkgetin Ginkgetin->PI3K Modulates Ginkgetin->NFkB Downregulates Ginkgetin->STING Inhibits Ginkgetin->MAPK Downregulates Ginkgetin->Caspases Modulates

Caption: Potential signaling pathways modulated by ginkgetin.[[“]][20][21][22][23]

Further investigation is required to determine the specific effects of this compound on these and other cellular pathways.

References

Optimizing reaction conditions for 2,3-Dihydro-6-methylginkgetin derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 2,3-Dihydro-6-methylginkgetin

Welcome to the technical support center for the derivatization of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary reactive sites on this compound are its free hydroxyl (-OH) groups. These phenolic hydroxyls can undergo various reactions, including alkylation (e.g., methylation, ethylation), acylation (e.g., acetylation), and glycosylation. The specific positions and reactivity of these groups will influence the reaction outcome.

Q2: I am observing a low yield for my methylation reaction. What are the potential causes and solutions?

A2: Low yields in methylation reactions of biflavonoids like this compound can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl groups need to be deprotonated to become reactive nucleophiles. Ensure your base (e.g., K2CO3, NaH) is strong enough and used in a sufficient molar excess.

  • Steric Hindrance: Some hydroxyl groups may be sterically hindered, making them less accessible to the methylating agent. Prolonging the reaction time or increasing the temperature may help improve yields for these positions.

  • Choice of Solvent: The solvent plays a crucial role. Anhydrous polar aprotic solvents like DMF or acetone (B3395972) are generally preferred as they can dissolve the flavonoid and the reagents without interfering with the reaction.

  • Reagent Degradation: Ensure your methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide) is fresh, as these can degrade over time.

Q3: How can I selectively derivatize a specific hydroxyl group on the molecule?

A3: Achieving regioselectivity is a common challenge. Strategies include:

  • Use of Protecting Groups: You can protect more reactive hydroxyl groups with a suitable protecting group, perform the derivatization on the desired, unprotected site, and then deprotect the molecule.

  • Enzyme-Catalyzed Reactions: Specific enzymes can catalyze reactions at particular positions on the flavonoid scaffold, offering high regioselectivity.

  • Varying Reaction Conditions: Sometimes, adjusting the stoichiometry of the reagents, using a milder base, or lowering the reaction temperature can favor derivatization at the most acidic or least sterically hindered hydroxyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple Products Observed in TLC/LC-MS 1. Non-specific reaction leading to a mixture of mono-, di-, and poly-substituted products. 2. Side reactions or degradation of starting material.1. Carefully control the stoichiometry of the derivatizing agent. Start with a 1:1 molar ratio for mono-substitution and incrementally increase. 2. Lower the reaction temperature to minimize side reactions. 3. Ensure an inert atmosphere (e.g., nitrogen, argon) if the reactants or products are sensitive to oxidation.
Starting Material Remains Unreacted 1. Insufficient reagent concentration. 2. Reaction temperature is too low or reaction time is too short. 3. Poor solubility of the starting material in the chosen solvent. 4. Inadequate base strength or amount.1. Increase the molar excess of the derivatizing agent and the base. 2. Gradually increase the temperature and monitor the reaction progress by TLC. 3. Try a different solvent or a co-solvent system (e.g., DMF/acetone). 4. Switch to a stronger base (e.g., from K2CO3 to NaH) and ensure the reaction mixture is anhydrous.
Difficulty in Product Purification 1. Products have similar polarity, making chromatographic separation challenging. 2. Presence of unreacted reagents or by-products.1. Optimize your chromatography system. Try different solvent systems for column chromatography or use preparative HPLC with a suitable column. 2. Perform a thorough work-up procedure to remove excess reagents. For example, quench the reaction with water or a mild acid and perform a liquid-liquid extraction.

Experimental Protocols

Protocol 1: General Procedure for Methylation

This protocol describes a general method for the methylation of hydroxyl groups on the this compound scaffold.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3) (3-5 equivalents per hydroxyl group to be methylated).

  • Addition of Methylating Agent: Add dimethyl sulfate (DMS) or methyl iodide (CH3I) (1.5-2 equivalents per hydroxyl group) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or at 60-80°C (for DMF) and stir for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Derivatization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Starting Material in Anhydrous Solvent B Add Base (e.g., K2CO3) A->B C Add Derivatizing Agent (e.g., DMS) B->C D Heat and Stir (Monitor by TLC) C->D E Reaction Quench & Solvent Removal D->E F Liquid-Liquid Extraction E->F G Column Chromatography F->G H Pure Derivative G->H

Caption: A generalized workflow for the derivatization of this compound.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed CheckReagents Are reagents (base, solvent, derivatizing agent) fresh and anhydrous? Start->CheckReagents CheckConditions Are reaction conditions (temp, time, stoichiometry) optimal? CheckReagents->CheckConditions Yes ReplaceReagents Replace reagents CheckReagents->ReplaceReagents No IncreaseExcess Increase molar excess of reagents CheckConditions->IncreaseExcess No End Re-run Experiment CheckConditions->End Yes IncreaseTempTime Increase temperature and/or reaction time IncreaseExcess->IncreaseTempTime IncreaseTempTime->End ReplaceReagents->End

Caption: A decision-making diagram for troubleshooting low-yield derivatization reactions.

Technical Support Center: Scaling Up 2,3-Dihydro-6-methylginkgetin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2,3-Dihydro-6-methylginkgetin.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound in a question-and-answer format.

Issue 1: Low Yield in Biflavonoid Coupling Reaction

  • Question: We are experiencing consistently low yields (below 30%) in the Suzuki-Miyaura coupling step to form the biflavonoid backbone of this compound. What are the potential causes and how can we optimize this reaction for better yield on a larger scale?

  • Answer: Low yields in Suzuki-Miyaura coupling for complex molecules like biflavonoids are a common challenge.[1] Several factors could be contributing to this issue. Here is a systematic approach to troubleshooting:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, specialized ligands such as Buchwald or Fu's phosphine (B1218219) ligands may be necessary to improve catalytic activity.

    • Base and Solvent System: The base and solvent system plays a crucial role in the catalytic cycle. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water) is recommended.

    • Reaction Conditions: Temperature and reaction time are key parameters. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Running the reaction at too high a temperature or for too long can lead to product decomposition.

    • Purity of Starting Materials: Impurities in the boronic acid/ester or the halide precursor can poison the catalyst and inhibit the reaction. Ensure your starting materials are of high purity before attempting the coupling reaction.

    • Oxygen Sensitivity: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents is crucial for reproducible results, especially at scale.

Issue 2: Difficult Purification of the Final Product

  • Question: We are struggling with the purification of this compound. Column chromatography on silica (B1680970) gel results in significant product loss and streaking. What alternative purification strategies can we employ?

  • Answer: The polar nature and potential for multiple hydroxyl group interactions make the purification of biflavonoids on silica gel challenging.[2] Here are several alternative approaches:

    • Alternative Stationary Phases: Consider using alternative chromatography media such as alumina, or reversed-phase silica gel (C18). These can offer different selectivity and reduce interactions that cause streaking.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[3] While more expensive at scale, it provides excellent resolution and can separate closely related impurities.

    • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thereby eliminating irreversible adsorption and sample degradation.[4] It is particularly well-suited for the purification of polar natural products.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is a highly effective and scalable purification method. Experiment with a range of solvents and solvent mixtures to induce crystallization.

Issue 3: Incomplete Dihydrogenation of the Flavonone Ring

  • Question: The catalytic hydrogenation to reduce the double bond in the C-ring to form the 2,3-dihydro structure is incomplete, resulting in a mixture of ginkgetin (B1671510) and this compound. How can we drive this reaction to completion?

  • Answer: Incomplete hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.

    • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst can vary. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized.

    • Hydrogen Pressure: Increasing the hydrogen pressure can often improve the rate and completeness of the reaction. This may require specialized high-pressure reaction vessels.

    • Solvent Choice: The choice of solvent can influence the solubility of the substrate and the accessibility of the catalyst. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

    • Substrate Purity: Impurities in the starting ginkgetin derivative could be poisoning the catalyst. Ensure the starting material is pure.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges include:

  • Multi-step Synthesis: The synthesis is often lengthy, and maintaining high yields at each step is crucial for the overall process viability.

  • Cost of Reagents: Palladium catalysts and specialized ligands used in cross-coupling reactions can be expensive, impacting the cost of goods at a larger scale.

  • Purification: As discussed in the troubleshooting guide, purification of the final product and intermediates can be a significant bottleneck due to the compound's properties.

  • Process Safety: Scaling up chemical reactions requires careful consideration of reaction exotherms, pressure ratings of equipment, and handling of flammable solvents and pyrophoric reagents.

Q2: What analytical techniques are recommended for monitoring reaction progress and ensuring final product purity?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and determination of product purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the identity of intermediates and the final product, and for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)BrettPhos Pd G3
Ligand -dppfBrettPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)2-MeTHF/H₂O (5:1)
Temperature 90 °C100 °C80 °C
Yield (%) 355575
Purity (%) 808895

Note: Data is representative and may vary based on specific substrates and reaction scale.

Table 2: Comparison of Purification Methods

MethodStationary/Mobile PhaseRecovery (%)Purity (%)Scalability
Silica Gel Chromatography Silica Gel / Hexane:EtOAc40-6085-90Moderate
Preparative HPLC C18 / MeCN:H₂O70-85>98Low to Moderate
Counter-Current Chromatography Two-phase solvent system80-95>97High
Recrystallization Ethanol/Water60-80>99High

Note: Data is representative and successful application depends on the specific impurity profile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Add the degassed solvent system, followed by the degassed aqueous base solution (2.0 eq).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product, which is then purified.

Protocol 2: General Procedure for Catalytic Hydrogenation

  • Dissolve the ginkgetin derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Add the Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Visualizations

Experimental_Workflow A Starting Materials (Aryl Halide & Boronic Ester) B Suzuki-Miyaura Coupling A->B C Crude Biflavonoid B->C D Purification (e.g., Chromatography) C->D E Pure Biflavonoid (Ginkgetin derivative) D->E F Catalytic Hydrogenation E->F G Crude 2,3-Dihydro- 6-methylginkgetin F->G H Final Purification (e.g., Recrystallization) G->H I Pure 2,3-Dihydro- 6-methylginkgetin H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates Biflavonoid 2,3-Dihydro- 6-methylginkgetin Biflavonoid->IKK inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes transcribes

Caption: A potential anti-inflammatory signaling pathway modulated by a biflavonoid.

References

Validation & Comparative

Validating the Anti-Cancer Activity of Ginkgetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Scope: This guide was intended to validate the anti-cancer activity of 2,3-Dihydro-6-methylginkgetin. However, a comprehensive search of available scientific literature yielded no specific data for this compound. Therefore, this guide will focus on the closely related and well-researched biflavone, ginkgetin (B1671510) , also isolated from Ginkgo biloba. The following data and protocols pertain to ginkgetin.

Executive Summary

Ginkgetin, a natural biflavone, has demonstrated significant anti-cancer efficacy across a variety of cancer cell lines and in in-vivo models. It exerts its anti-tumor effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] This guide provides a comparative analysis of ginkgetin's performance, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a novel anti-cancer therapeutic.

Comparative Performance of Ginkgetin

In Vitro Anti-proliferative Activity

Ginkgetin has shown potent anti-proliferative effects against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, treatment duration, and assay method.

Cancer TypeCell LineIC50 (µM)Time (h)Assay
Breast Cancer MDA-MB-231150, 81, 32, 1824, 48, 72, 96MTT
MCF-780, 60, 40, 2624, 48, 72, 96MTT
Cervical Cancer HeLa5.248MTT
Colon Cancer HCT116448WST-1
Hepatocellular Carcinoma HepG225, 50, 100, 20024, 48MTT
Leukemia K56238.9, 31.3, 19.224, 48, 72MTT
Lung Cancer A54910.0572CCK-8
H12992.78972CCK-8
Medulloblastoma Daoy14.65--
D28315.81--
Ovarian Cancer A2780--MTT
SK-OV-3--MTT
Prostate Cancer DU145---

Data compiled from multiple sources. Variations in experimental conditions can affect IC50 values.

In Vivo Anti-Tumor Efficacy

Studies using xenograft mouse models have demonstrated ginkgetin's ability to inhibit tumor growth in vivo.

Cancer TypeAnimal ModelCell LineDosage and AdministrationOutcome
Breast Cancer Nude miceMCF-7-Inhibited tumor growth
Hepatocellular Carcinoma Nude miceHepG2-Inhibited tumor growth
Ovarian Cancer Xenograft mouse modelA2780Intragastric administrationSignificantly reduced tumor volume
Prostate Cancer nu/nu miceDU145-Suppressed tumor volume and weight
Combination Therapy

Ginkgetin has shown synergistic effects when combined with conventional chemotherapeutic agents, enhancing their anti-cancer activity.

Combination AgentCancer TypeEffect
Cisplatin Non-small-cell lung cancer (NSCLC)Promoted cisplatin-induced cytotoxicity in vitro. In vivo, the tumor weight in the combination therapy group was about 50% of the cisplatin-only group.[2][3]
5-Fluorouracil (5-FU) Colorectal CancerSynergized the chemotherapeutic effect of 5-FU through anti-angiogenesis.
Doxorubicin -Ginkgetin may mitigate doxorubicin-induced hepatotoxicity.[4]

One study on non-small cell lung cancer found that ginkgetin more potently inhibited cell proliferation in all tested cell lines compared to cisplatin, exhibiting lower IC50 values.[5]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Ginkgetin

Ginkgetin's anti-cancer activity is attributed to its ability to modulate several critical signaling pathways.

cluster_ginkgetin Ginkgetin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ginkgetin Ginkgetin JAK_STAT JAK/STAT Ginkgetin->JAK_STAT MAPK MAPKs Ginkgetin->MAPK Wnt Wnt/β-catenin Ginkgetin->Wnt Akt_GSK Akt/GSK-3β/Snail Ginkgetin->Akt_GSK Hedgehog Hedgehog Ginkgetin->Hedgehog Apoptosis Apoptosis JAK_STAT->Apoptosis InhibitionProliferation Inhibition of Proliferation JAK_STAT->InhibitionProliferation MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest Wnt->InhibitionProliferation InhibitionMetastasis Inhibition of Metastasis Akt_GSK->InhibitionMetastasis Hedgehog->InhibitionMetastasis

Caption: Ginkgetin inhibits multiple signaling pathways leading to anti-cancer effects.

General Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a compound like ginkgetin in a laboratory setting.

cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Treat with Ginkgetin (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) Treatment->CellCycle Protein Protein Expression Analysis (e.g., Western Blot) Treatment->Protein Data Data Analysis (IC50, Apoptotic Rate, etc.) Viability->Data Apoptosis->Data CellCycle->Data Protein->Data

Caption: A standard workflow for in vitro evaluation of anti-cancer compounds.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with various concentrations of ginkgetin and a vehicle control.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan (B1609692) crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Induce apoptosis using the desired method and collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate at room temperature for 5-20 minutes in the dark.[6]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-FITC is detected in the FITC signal detector, and PI is detected in the phycoerythrin emission signal detector.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) while vortexing. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells, decant the ethanol, and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing propidium iodide and RNase.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Wash treated and control cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The available data strongly suggest that ginkgetin possesses significant anti-cancer properties, acting through multiple cellular mechanisms and signaling pathways. Its efficacy, both as a single agent and in combination with existing chemotherapeutics, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings. Future studies should aim to conduct direct, head-to-head comparisons with a wider range of anti-cancer drugs and explore its therapeutic potential in more complex pre-clinical models.

References

A Comparative Analysis of Ginkgo Biflavonoids: Spotlight on Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biochemical properties, mechanisms of action, and experimental data of Ginkgetin, a prominent biflavonoid from Ginkgo biloba.

Introduction

Ginkgetin is a naturally occurring biflavonoid primarily isolated from the leaves of Ginkgo biloba.[1][2] It is a dimeric flavonoid composed of two apigenin (B1666066) units linked together.[3] As one of the most abundant biflavones in Ginkgo biloba leaves, Ginkgetin has garnered significant scientific interest due to its diverse and potent pharmacological activities.[4] These include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2][5][6] This guide provides a detailed examination of Ginkgetin, summarizing key experimental data, outlining methodologies, and visualizing its complex signaling pathways.

Initial searches for "2,3-Dihydro-6-methylginkgetin" did not yield any publicly available scientific literature or experimental data regarding its biological activity. Therefore, a direct comparative study is not feasible at this time. This guide will focus on the extensive research available for Ginkgetin and, where possible, draw comparisons with other related biflavonoids from Ginkgo biloba.

Biochemical and Pharmacological Properties: A Tabular Comparison

While a direct comparison with this compound is not possible due to the lack of data, the following tables summarize the well-documented activities of Ginkgetin and other related biflavonoids found in Ginkgo biloba.

Table 1: Overview of Biological Activities of Ginkgetin and Related Biflavonoids

CompoundKey Biological ActivitiesReferences
Ginkgetin Anti-inflammatory, Anticancer, Neuroprotective, Antioxidant, Antiviral, Antifungal[1][2][5]
Isoginkgetin Antiproliferative, Acetylcholinesterase inhibitor[4]
Bilobetin Antiproliferative[1]
Amentoflavone Potent α-amylase and α-glucosidase inhibitor[4]
Sciadopitysin Antifungal[1]

Table 2: Quantitative Anti-inflammatory and Analgesic Effects of Ginkgetin

Experimental ModelTreatment and DoseOutcomePercentage Inhibition/ED50Reference
Rat adjuvant-induced arthritisGinkgetin (20 mg/kg/day, i.p.)Reduction of arthritic inflammation86% inhibition at 16 days[7]
Rat adjuvant-induced arthritisPrednisolone (B192156) (5 mg/kg/day)Reduction of arthritic inflammation79% reduction[7]
Acetic acid-induced writhing in miceGinkgetinAnalgesic activityED50: 8.9 mg/kg[7]
Acetic acid-induced writhing in miceIndomethacin (B1671933)Analgesic activityED50: 3.8 mg/kg[7]

Table 3: Neuroprotective Effects of Ginkgetin in a Rat Model of Cerebral Ischemia/Reperfusion Injury

Treatment GroupNeurological Deficit Score (Mean ± SD)Reference
Sham0.33 ± 0.52[8]
Ischemia/Reperfusion (I/R)3.83 ± 0.75[8]
Ginkgetin (25 mg/kg) + I/R2.83 ± 0.75[8]
Ginkgetin (50 mg/kg) + I/R2.17 ± 0.75 [8]
Ginkgetin (100 mg/kg) + I/R1.67 ± 0.52[8]
Nimodipine (6 mg/kg) + I/R1.83 ± 0.75**[8]
p < 0.05, **p < 0.01 vs I/R group

Key Experimental Protocols

To facilitate the replication and further investigation of Ginkgetin's biological activities, detailed methodologies for key experiments are provided below.

In Vivo Anti-Arthritic and Analgesic Activity Assessment

1. Rat Adjuvant-Induced Arthritis Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Arthritis: A single subcutaneous injection of Freund's complete adjuvant is administered into the paw.

  • Treatment: Ginkgetin (10-20 mg/kg/day) or a reference drug like prednisolone is administered intraperitoneally.

  • Assessment: The volume of the paw is measured periodically to assess inflammation. Histological examination of the knee joints is performed at the end of the study to evaluate cartilage and bone erosion.[7]

2. Acetic Acid-Induced Writhing Test (Analgesic Activity):

  • Animal Model: ICR mice.

  • Induction of Pain: An intraperitoneal injection of acetic acid is administered to induce writhing (abdominal constrictions).

  • Treatment: Ginkgetin or a reference analgesic like indomethacin is administered prior to the acetic acid injection.

  • Assessment: The number of writhes is counted for a specific period after acetic acid injection. The dose that reduces the number of writhes by 50% (ED50) is calculated.[7]

In Vitro and In Vivo Neuroprotection Assays

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) followed by reperfusion.

  • Treatment: Ginkgetin is administered at various doses (e.g., 25, 50, 100 mg/kg) prior to or after the ischemic event.

  • Assessment: Neurological deficits are scored based on a standardized scale. Brain tissue is analyzed for infarct volume and expression of inflammatory markers (e.g., TLR4, NF-κB, TNF-α, IL-1β) using techniques like Western blotting and ELISA.[8]

Signaling Pathways Modulated by Ginkgetin

Ginkgetin exerts its diverse pharmacological effects by modulating a multitude of intracellular signaling pathways. These complex interactions are crucial for its therapeutic potential.

Anti-inflammatory Signaling Pathways

Ginkgetin has been shown to inhibit key inflammatory pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades. By downregulating these pathways, Ginkgetin reduces the production of pro-inflammatory cytokines and mediators.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) Ginkgetin Ginkgetin Ginkgetin->TLR4 Inhibits Ginkgetin->NFkB Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces DNA

Caption: Ginkgetin's inhibition of the TLR4/NF-κB signaling pathway.

Anticancer Signaling Pathways

In the context of cancer, Ginkgetin has been demonstrated to modulate several critical signaling pathways, including the JAK/STAT, Wnt/β-catenin, and PI3K/Akt/mTOR pathways.[1] Its ability to interfere with these pathways contributes to its anticancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting tumor growth and metastasis.

G cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Ginkgetin Ginkgetin Ginkgetin->JAK Inhibits Ginkgetin->STAT Inhibits STAT_dimer_n STAT Dimer STAT_dimer_n->Gene_Expression Induces

Caption: Ginkgetin's inhibitory effect on the JAK/STAT signaling pathway.

Neuroprotective Signaling Pathways

Ginkgetin's neuroprotective effects are partly attributed to its activation of pro-survival pathways like the PI3K/Akt/mTOR pathway. Activation of this pathway can inhibit apoptosis and promote neuronal survival in the face of ischemic injury.[3]

G Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Ginkgetin Ginkgetin Ginkgetin->Akt Activates

References

A Comparative Analysis of Biflavonoid Bioactivity: Ginkgetin, Amentoflavone, Bilobetin, and Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the bioactivity of 2,3-Dihydro-6-methylginkgetin. To date, no experimental data on the anti-inflammatory, antioxidant, anticancer, or neuroprotective effects of this specific biflavonoid has been published. In contrast, extensive research has been conducted on other prominent biflavonoids, namely ginkgetin, amentoflavone (B1664850), bilobetin, and sciadopitysin. This guide provides a comparative overview of the biological activities of these four compounds, supported by available quantitative data and detailed experimental protocols.

Introduction to Biflavonoids

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. They are found in a variety of plants and have garnered significant interest from the scientific community due to their diverse pharmacological properties. This comparison will focus on four well-studied biflavonoids:

  • Ginkgetin: A biflavone found in the leaves of the Ginkgo biloba tree.

  • Amentoflavone: A widely distributed biflavonoid present in numerous plant species.[1]

  • Bilobetin: Another biflavonoid constituent of Ginkgo biloba.

  • Sciadopitysin: A biflavonoid found in plants such as Ginkgo biloba and Taxus chinensis.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of ginkgetin, amentoflavone, bilobetin, and sciadopitysin. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

Anticancer Activity

Biflavonoids have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
GinkgetinHCT116 (Colon Cancer)WST-14[2]
GinkgetinMCF-7 (Breast Cancer)MTT10[2]
GinkgetinA549 (Lung Cancer)MTT15[3]
GinkgetinHepG2 (Liver Cancer)MTT25[4]
AmentoflavoneA549 (Lung Cancer)MTT-[5]
Bilobetin---No data available
Sciadopitysin---No data available
Anti-inflammatory Activity

The anti-inflammatory effects of biflavonoids are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

CompoundAssayIC50 (µM)Reference
Amentoflavoneα-glucosidase inhibition8.09[1]
Amentoflavoneα-amylase inhibition73.6[1]
AmentoflavonePTP1B inhibition7.3[1]
Ginkgetin--No direct IC50 data available
Bilobetin--No data available
Sciadopitysin--No data available

A study on the anti-inflammatory activity of amentoflavone in a rat carrageenan paw edema model reported an ED50 of 42 mg/kg.[6]

Antioxidant Activity

Biflavonoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

CompoundAssayIC50 (µM)Reference
AmentoflavoneDPPH radical scavenging432.25[1]
AmentoflavoneABTS+ radical scavenging7.25[1]
AmentoflavoneO2- radical scavenging8.98[1]
Ginkgetin--No direct IC50 data available
Bilobetin--No data available
Sciadopitysin--No data available

Neuroprotective Activity

Several biflavonoids have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases. While specific IC50 values are not always available, studies have demonstrated significant neuroprotective effects. Amentoflavone, ginkgetin, and isoginkgetin (B1672240) showed the strongest neuroprotective effects against cytotoxic insults induced by oxidative stress and amyloid β.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to determine the bioactivities of the compared biflavonoids.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the biflavonoid for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the biflavonoid in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 3 mL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • IC50 Calculation: The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The biological activities of these biflavonoids are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Biflavonoid\nStock Solution Biflavonoid Stock Solution Serial Dilutions Serial Dilutions Biflavonoid\nStock Solution->Serial Dilutions Treatment with\nBiflavonoid Dilutions Treatment with Biflavonoid Dilutions Serial Dilutions->Treatment with\nBiflavonoid Dilutions Cell Culture/\nRadical Solution Cell Culture/ Radical Solution Cell Culture/\nRadical Solution->Treatment with\nBiflavonoid Dilutions Incubation Incubation Treatment with\nBiflavonoid Dilutions->Incubation Data Acquisition\n(e.g., Absorbance) Data Acquisition (e.g., Absorbance) Incubation->Data Acquisition\n(e.g., Absorbance) Calculation of\n% Inhibition Calculation of % Inhibition Data Acquisition\n(e.g., Absorbance)->Calculation of\n% Inhibition IC50 Determination IC50 Determination Calculation of\n% Inhibition->IC50 Determination

Caption: A generalized workflow for in vitro bioactivity testing of biflavonoids.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Biflavonoids Biflavonoids Biflavonoids->NF-κB Pathway

Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.

Conclusion

While this compound remains an uncharacterized biflavonoid in terms of its biological activity, its structural analogs—ginkgetin, amentoflavone, bilobetin, and sciadopitysin—have demonstrated a wide range of promising pharmacological effects. The available data, though not always directly comparable, consistently point towards the potential of these compounds in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. Further research is warranted to elucidate the bioactivities of this compound and to conduct direct, side-by-side comparative studies of these fascinating natural products under standardized experimental conditions. This will be crucial for understanding their structure-activity relationships and for identifying the most promising candidates for future drug development.

References

Comparative Analysis of Ginkgetin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgetin (B1671510) and its related biflavonoids, including isoginkgetin (B1672240), bilobetin, and amentoflavone, are a class of natural products that have garnered significant interest for their diverse pharmacological properties.[1][2] These compounds have been investigated for their potential as anticancer, neuroprotective, anti-inflammatory, and antioxidant agents.[3][4] The biological activity of these molecules is intrinsically linked to their structural features, such as the number and position of hydroxyl and methoxy (B1213986) groups.[5]

Quantitative Comparison of Biological Activities

The following table summarizes the cytotoxic activities of ginkgetin and its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineActivityIC₅₀ (µM)Reference
Ginkgetin A549 (Lung Carcinoma)CytotoxicityLower than cisplatin[6]
HepG2 (Hepatocellular Carcinoma)CytotoxicityDose-dependent reduction in viability[7]
Isoginkgetin HeLa (Cervical Carcinoma)Cytotoxicity8.38 µg/mL[3]
Daudi (Burkitt's Lymphoma)Cytotoxicity20.07 µg/mL[3]
K562 (Chronic Myelogenous Leukemia)Cytotoxicity18.76 µg/mL[3]
Bilobetin HeLa (Cervical Carcinoma)Cytotoxicity36.42[8]
NCI-H460 (Large Cell Lung Carcinoma)Cytotoxicity14.79[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated overnight under standard conditions (37 °C, 5% CO₂).[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ginkgetin analogs) and a positive control (e.g., cisplatin) for specific durations (e.g., 24, 48, 72 hours).[6][8]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add Ginkgetin Analogs & Controls incubate_overnight->add_compounds incubate_treatment Incubate for 24, 48, or 72 hours add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of ginkgetin analogs using the MTT assay.

Structure-Activity Relationship of Ginkgetin Analogs

The structural variations among ginkgetin and its analogs, primarily in the pattern of methylation and hydroxylation on the flavonoid backbone, significantly influence their biological activities.

ginkgetin_analogs Ginkgetin Ginkgetin Isoginkgetin Isoginkgetin Ginkgetin->Isoginkgetin Isomeric Relationship Bilobetin Bilobetin Ginkgetin->Bilobetin Structural Similarity Amentoflavone Amentoflavone Ginkgetin->Amentoflavone Shared Biflavonoid Core Isoginkgetin->Amentoflavone Shared Biflavonoid Core Bilobetin->Amentoflavone Shared Biflavonoid Core

Structural relationships between ginkgetin and its common analogs.

Studies have suggested that the number and position of hydroxyl groups play a crucial role in the antioxidant and enzyme inhibitory activities of these biflavonoids.[5] For instance, a comparative study on the inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease, showed that ginkgetin and isoginkgetin were potent inhibitors.[3] The dimerization of flavonoid units to form these biflavonoids appears to enhance certain biological activities, such as the inhibition of acetylcholinesterase, α-amylase, and α-glucosidase.[5]

References

Comparing the neuroprotective effects of 2,3-Dihydro-6-methylginkgetin and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of two biflavonoids, ginkgetin (B1671510) and amentoflavone (B1664850). While the initial intent was to include 2,3-Dihydro-6-methylginkgetin in this comparison, an extensive search of the scientific literature revealed no available data on the neuroprotective or other biological activities of this specific compound. Therefore, this guide focuses on its potential precursors, for which a body of research exists.

This document summarizes experimental data, details key methodologies, and visualizes the cellular signaling pathways implicated in the neuroprotective mechanisms of ginkgetin and amentoflavone.

Quantitative Comparison of Neuroprotective Effects

The following tables provide a summary of the quantitative data from various studies investigating the neuroprotective effects of ginkgetin and amentoflavone. These studies utilize different in vitro and in vivo models of neurodegeneration, including ischemic stroke and Alzheimer's disease models.

Table 1: Neuroprotective Effects of Ginkgetin

Experimental ModelKey Parameter MeasuredGinkgetin Concentration/DoseObserved Effect
Rat model of cerebral ischemia/reperfusionInfarct volume50, 100 mg/kgDose-dependent reduction in infarct volume.
Rat model of cerebral ischemia/reperfusionNeurological deficit score25, 50, 100 mg/kgSignificant improvement in neurological score at all doses.
Rat model of cerebral ischemia/reperfusionApoptotic cells (TUNEL assay)50, 100 mg/kgDose-dependent decrease in the number of apoptotic cells.
Rat model of cerebral ischemia/reperfusionCaspase-3 (cleaved) protein levels50, 100 mg/kgSignificant downregulation of cleaved caspase-3.
Rat model of cerebral ischemia/reperfusionp-Akt/Akt ratio100 mg/kgSignificant increase in the ratio, indicating PI3K/Akt pathway activation.
Rat model of cerebral ischemia/reperfusionNF-κB p65 protein levels25, 50, 100 mg/kgDose-dependent decrease in NF-κB p65 expression.

Table 2: Neuroprotective Effects of Amentoflavone

Experimental ModelKey Parameter MeasuredAmentoflavone Concentration/DoseObserved Effect
Rat model of cerebral ischemia/reperfusionBrain Infarct Volume30 mg/kgMarked reduction in brain tissue loss.[1]
Rat model of cerebral ischemia/reperfusionMalondialdehyde (MDA) levels20, 40 mg/kgDose-dependent reduction in MDA levels, indicating decreased oxidative stress.[2]
Rat model of cerebral ischemia/reperfusionGlutathione (GSH) levels20, 40 mg/kgDose-dependent increase in GSH levels, indicating enhanced antioxidant defense.[2]
Rat model of cerebral ischemia/reperfusionTNF-α, IL-1β, IL-6 levels20, 40 mg/kgDose-dependent reduction in pro-inflammatory cytokine levels.[2]
LPS-stimulated BV2 microgliaNitric Oxide (NO) production10, 20, 40 µMConcentration-dependent inhibition of NO production.
LPS-stimulated BV2 microgliaNF-κB p65 phosphorylationIC50: 11.97 µMSignificant suppression of NF-κB activation.
Neonatal rat hypoxia-ischemia modelCaspase-3 activation30 mg/kgBlocked the activation of caspase-3.[1]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of ginkgetin and amentoflavone are mediated through the modulation of several key intracellular signaling pathways. Below are diagrams illustrating the PI3K/Akt and NF-κB pathways, which are prominently implicated in their mechanisms of action.

PI3K_Akt_Pathway Ginkgetin Ginkgetin PI3K PI3K Ginkgetin->PI3K Activates Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Survival Cell Survival & Growth mTOR->Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 (Cleaved) Bax->Caspase3 Activates Caspase3->Apoptosis NFkB_Pathway cluster_0 Cytoplasm Amentoflavone Amentoflavone IKK IKK Complex Amentoflavone->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, Ischemia) TLR4 TLR4 Stimuli->TLR4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active Translocates to nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_active->Genes Induces Inflammation Neuroinflammation Genes->Inflammation

References

In Vivo Therapeutic Potential of 2,3-Dihydro-6-methylginkgetin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of 2,3-Dihydro-6-methylginkgetin's therapeutic potential. Currently, there is a lack of publicly available in vivo studies specifically investigating this compound. Research has primarily focused on related compounds, such as Ginkgetin (B1671510), and other derivatives of the Ginkgo biloba tree.

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape. While direct comparisons of this compound with alternative treatments based on in vivo experimental data are not possible at this time, we will present available information on closely related compounds to offer potential insights.

Comparative Analysis: Limited to Related Compounds

Due to the absence of in vivo data for this compound, a direct comparative table is not feasible. Research into the broader family of biflavonoids from Ginkgo biloba, such as ginkgetin, has shown various biological activities in preclinical studies. For instance, ginkgetin has been reported to have preventive and therapeutic effects on cardiovascular disease in vitro.[1]

Experimental Protocols: A Look at Related Compound Studies

To provide context for potential future in vivo studies of this compound, we can examine typical experimental methodologies used for evaluating similar compounds.

Hypothetical In Vivo Study Workflow for a Novel Biflavonoid:

cluster_preclinical Preclinical In Vivo Validation animal_model Animal Model Selection (e.g., disease-induced mice) dosing Dosing Regimen (Route, Dose, Frequency) animal_model->dosing treatment Treatment Group (Compound Administration) dosing->treatment control Control Groups (Vehicle, Positive Control) dosing->control monitoring In-life Monitoring (Health, Behavior, Biomarkers) treatment->monitoring control->monitoring endpoint Endpoint Analysis (Histopathology, Molecular Assays) monitoring->endpoint data Data Analysis & Interpretation endpoint->data

Caption: A generalized workflow for in vivo validation of a novel therapeutic compound.

Signaling Pathways: Insights from Related Molecules

While the specific signaling pathways modulated by this compound in vivo are unknown, studies on ginkgetin have suggested its involvement in pathways related to inflammation, oxidative stress, and apoptosis. For example, ginkgetin has been shown to alleviate hypoxia/reoxygenation-induced injury in H9C2 cells via a Caspase-3 dependent pathway.[1]

Potential Signaling Pathway of Interest:

Cellular Stress Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Inflammatory Cytokines Inflammatory Cytokines Cellular Stress->Inflammatory Cytokines Ginkgetin Ginkgetin Ginkgetin->ROS Production Ginkgetin->Inflammatory Cytokines Caspase-3 Activation Caspase-3 Activation Ginkgetin->Caspase-3 Activation ROS Production->Caspase-3 Activation Inflammatory Cytokines->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram illustrating the potential anti-apoptotic mechanism of ginkgetin.

Future Directions

The lack of in vivo data for this compound highlights a clear area for future research. In vivo studies are critical to validate the therapeutic potential of this compound and to understand its pharmacokinetic and pharmacodynamic properties. Future investigations should focus on establishing appropriate animal models, determining effective and safe dosage ranges, and elucidating the specific molecular mechanisms of action in a whole-organism context. Such studies will be essential for any potential translation of this compound into a clinical setting.

References

Head-to-Head Comparison: 2,3-Dihydro-6-methylginkgetin and Known Inhibitors of Key Cellular Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the potential inhibitory activities of 2,3-Dihydro-6-methylginkgetin and its structural analogs against two critical therapeutic targets: Fatty Acid Synthase (FAS) and Protein Tyrosine Phosphatase 1B (PTP1B). While specific inhibitory data for this compound is emerging, this guide leverages available data for structurally related ginkgolic acids and other known inhibitors to provide a valuable comparative framework.

I. Comparative Analysis of Inhibitory Potency

The inhibitory activities of various compounds against FAS and PTP1B are summarized below. The data for ginkgolic acids, which are structurally similar to this compound, suggest that this class of compounds exhibits potent inhibitory effects.

Table 1: Comparison of Inhibitors against Fatty Acid Synthase (FAS)
InhibitorTypeTarget Organism/Cell LineIC50 ValueCitation
Ginkgolic Acid (15:1) Natural ProductPurified enzyme17.1 µM[1]
Ginkgolic Acid (17:1) Natural ProductPurified enzyme9.2 µM[1]
Ginkgolic Acid (13:0) Natural ProductPurified enzyme10.5 µM[1]
CeruleninNatural Product3T3-L1 cells~10 µM[2]
C75Synthetic3T3-L1 cells~50 µM[2]
OrlistatSyntheticVariousNot specified
GSK2194069SyntheticPurified human FAS0.0604 µM (60.4 nM)[3]
TVB-3166SyntheticPurified human FAS0.0736 µM (73.6 nM)[3]
FasnallSyntheticPurified human FAS3.71 µM[3]
Table 2: Comparison of Inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B)
InhibitorTypeInhibition MechanismIC50 ValueCitation
Ginkgolic Acid Derivatives Natural ProductNot specifiedPotent inhibition observed[4]
SuraminSyntheticCompetitive~5.5 µM (Ki)
MSI-1436 (Trodusquemine)Natural ProductAllosteric600 nM[5]
DPM-1001SyntheticAllosteric100 nM[5]
RK-682Natural ProductNot specified10.4 µM[6]
3,3'-di-O-methylellagic acidNatural ProductNon-competitive3.77 µM[7]
ScutellareinNatural ProductNon-competitive3.08 µM[7]

II. Signaling Pathways and Experimental Workflows

Understanding the cellular context of these enzymes is crucial for interpreting inhibitory data. The following diagrams illustrate the key signaling pathways and a general workflow for inhibitor screening.

FAS_Signaling_Pathway cluster_cytosol Cytosol cluster_inhibition Inhibition Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS Palmitate Palmitate FAS->Palmitate Further_Metabolism Membrane Synthesis, Energy Storage, Signaling Molecules Palmitate->Further_Metabolism Inhibitor This compound (and other inhibitors) Inhibitor->FAS Inhibition

Fatty Acid Synthase (FAS) Pathway and Inhibition.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Insulin (B600854) Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds P_IR Phosphorylated IR (Active) Insulin_Receptor->P_IR Autophosphorylation IRS IRS Proteins P_IR->IRS Phosphorylates P_IRS Phosphorylated IRS IRS->P_IRS PI3K_Akt PI3K/Akt Pathway P_IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->P_IR Dephosphorylates (Inactivates) Inhibitor This compound (and other inhibitors) Inhibitor->PTP1B Inhibition

PTP1B in Insulin Signaling and Inhibition.

Experimental_Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (Enzyme Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinetics) Dose_Response->Mechanism_Study Cellular_Assays Cell-Based Assays Mechanism_Study->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

General Workflow for Inhibitor Screening.

III. Detailed Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of compounds against FAS and PTP1B.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation, a key step in fatty acid synthesis.

Materials:

  • Purified FAS enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).

  • Add the inhibitor compound at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding malonyl-CoA (e.g., 50 µM) to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Add assay buffer and the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a solvent control and a no-enzyme control.

  • Add the PTP1B enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding pNPP (e.g., 2 mM final concentration) to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

IV. Conclusion

The available data on ginkgolic acids strongly suggest that this compound holds promise as an inhibitor of both Fatty Acid Synthase and Protein Tyrosine Phosphatase 1B. Its performance, as inferred from its structural analogs, appears to be in the low micromolar range, making it a compound of significant interest for further investigation. The provided experimental protocols offer a robust framework for the direct evaluation of this compound and its derivatives. Future studies should focus on obtaining specific IC50 values for this compound to allow for a more direct and definitive comparison with the known inhibitors presented in this guide. The exploration of this and similar natural product-derived compounds could lead to the development of novel therapeutics for metabolic diseases and cancer.

References

Reproducibility of 2,3-Dihydro-6-methylginkgetin's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of Ginkgetin (B1671510)

An Important Note on the Investigated Compound: Initial literature searches for "2,3-Dihydro-6-methylginkgetin" did not yield sufficient data on its biological activities to form the basis of a comprehensive comparison guide. The vast majority of available research focuses on its parent compound, ginkgetin, a well-characterized biflavone from Gikgo biloba. Therefore, this guide will focus on the reproducible biological effects of ginkgetin as a representative member of this class of molecules, providing a robust comparison with established alternative compounds.

This guide provides a comparative overview of the anti-inflammatory, anticancer, and neuroprotective effects of ginkgetin. The performance of ginkgetin is compared with alternative compounds: diclofenac (B195802) for anti-inflammatory activity, doxorubicin (B1662922) for anticancer activity, and quercetin (B1663063) for neuroprotective effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of ginkgetin in various therapeutic areas.

Anti-Inflammatory Effects: Ginkgetin vs. Diclofenac

Ginkgetin has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[1][2] Its mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, leading to a reduction in pro-inflammatory mediators.[1] Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundModel SystemConcentration/DoseKey FindingsReference
Ginkgetin Rat model of cerebral ischemia/reperfusion50 and 100 mg/kg (i.p.)Significantly decreased PGE2 levels by 20.97% and 48.68%, respectively.[3][3]
Rat model of cerebral ischemia/reperfusion100 mg/kg (i.p.)Significantly reduced TNF-α, IL-1β, IL-6, and IL-8 levels.[1][1]
Rat adjuvant-induced arthritis model20 mg/kg/day (i.p.)86% inhibition of arthritic inflammation at day 16.[4][4]
Diclofenac LPS-stimulated RAW 264.7 macrophages10 and 20 µg/mLInhibition of nitric oxide (NO) release by 25-30% after 24h.[5][5]
Carrageenan-induced rat paw edema5 mg/kg40.51% inhibition of paw edema.[6][6]
Subacute inflammation model in rats15 mg/kgSignificantly reduced granuloma mass and serum inflammatory markers.[7][7]
Experimental Protocols

Ginkgetin: In Vivo Rat Model of Cerebral Ischemia/Reperfusion

  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion to induce cerebral ischemia/reperfusion injury.

  • Treatment: Ginkgetin (25, 50, or 100 mg/kg) is administered intraperitoneally 2 hours after the onset of ischemia.

  • Endpoint Measurement: After 24 hours of reperfusion, brain tissues are collected. Levels of pro-inflammatory cytokines such as PGE2, TNF-α, IL-1β, IL-6, and IL-8 are quantified using ELISA kits. Protein expression of iNOS and COX-2 is determined by Western blot analysis.[1][3]

Diclofenac: In Vitro Nitric Oxide (NO) Release Assay

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of diclofenac (e.g., 5, 10, and 20 µg/mL).

  • Endpoint Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without diclofenac treatment.[5]

Signaling Pathway

Ginkgetin Anti-inflammatory Pathway Ginkgetin's Anti-Inflammatory Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines promotes transcription of Ginkgetin Ginkgetin Ginkgetin->TLR4 inhibits Ginkgetin->NFkB inhibits

Caption: Ginkgetin inhibits the TLR4/NF-κB signaling pathway.

Anticancer Effects: Ginkgetin vs. Doxorubicin

Ginkgetin has been shown to possess anticancer activity against a wide range of cancer cell lines.[2][8][9] Its mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration and invasion.[2][8] Doxorubicin is a well-established chemotherapeutic agent used in the treatment of various cancers. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II.

Table 2: Comparison of Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Ginkgetin A549Lung Cancer10.0572[10]
H1299Lung Cancer2.78972[10]
SKOV3Ovarian Cancer12.1824[11]
A2780Ovarian Cancer11.4624[11]
MCF-7Breast Cancer26-80 (range)24-96[11]
Doxorubicin SK-BR-3Breast Cancer~1.048[12]
MCF-7Breast Cancer~0.5 - 1.572[13]
HCT-116Colon Cancer~0.1 - 0.572[14]
MG-63Bone Cancer~1.0 - 2.0Not Specified[15]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Experimental Protocols

Ginkgetin: In Vitro Cell Viability Assay (CCK-8)

  • Cell Lines: Human lung adenocarcinoma cells A549 and H1299 are used.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of ginkgetin (e.g., 0, 2.5, 5, 10 µM) for 72 hours.

  • Endpoint Measurement: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of ginkgetin that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Doxorubicin: In Vitro Cytotoxicity Assay (MTT)

  • Cell Line: Human breast cancer cell line SK-BR-3 is used.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of doxorubicin concentrations for different time points (e.g., 4, 24, 48, 72 hours).

  • Endpoint Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read. The IC50 value is determined for each time point.[12]

Experimental Workflow

In Vitro Anticancer Assay Workflow Workflow for In Vitro Anticancer Activity Assessment Start Seed cancer cells in 96-well plates Incubate1 Incubate overnight Start->Incubate1 Treat Treat with varying concentrations of Ginkgetin or Doxorubicin Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Assay Perform cell viability assay (e.g., MTT or CCK-8) Incubate2->Assay Measure Measure absorbance Assay->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: A generalized workflow for determining the IC50 of a compound.

Neuroprotective Effects: Ginkgetin vs. Quercetin

Ginkgetin has shown promise in protecting neurons from various insults, including ischemia-reperfusion injury.[16][17][18] Its neuroprotective mechanisms are multifaceted, involving the inhibition of apoptosis and activation of pro-survival signaling pathways like PI3K/Akt/mTOR.[17] Quercetin, another flavonoid, is also well-known for its neuroprotective properties, which are often attributed to its potent antioxidant and anti-inflammatory activities.[19][20][21][22][23]

Table 3: Comparison of Neuroprotective Activity

CompoundModel SystemConcentration/DoseKey FindingsReference
Ginkgetin Rat model of cerebral ischemia/reperfusion100 mg/kg (i.p.)Significantly reduced neurological deficit scores and brain infarction volumes.[17][17]
Rat model of cerebral ischemia/reperfusion100 mg/kg (i.p.)Increased phosphorylation of Akt and mTOR, indicating activation of a pro-survival pathway.[17][17]
Quercetin Aβ-induced toxicity in SH-SY5Y cells100 and 150 µMIncreased cell viability by 22.06% and 35.84%, respectively, in the presence of 10 µM Aβ.[19][19]
LPS-induced neuroinflammation in mice30 mg/kg/dayImproved memory function and reduced neuroinflammation.[20][20]
Rat model of cerebral ischemic injury20 mg/kg (i.p.)Increased levels of antioxidants (SOD, CAT) and decreased markers of oxidative stress (MDA).[23][23]
Experimental Protocols

Ginkgetin: In Vivo Rat Model of Cerebral Ischemia/Reperfusion

  • Animal Model: As described in the anti-inflammatory section, rats undergo MCAO followed by reperfusion.

  • Treatment: Ginkgetin (e.g., 100 mg/kg) is administered intraperitoneally.

  • Endpoint Measurement: Neurological deficits are scored based on a standardized scale. Brains are harvested, and the infarct volume is measured using TTC staining. Apoptosis is assessed by TUNEL staining and Western blot for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2). Activation of signaling pathways like PI3K/Akt/mTOR is evaluated by measuring the phosphorylation status of key proteins via Western blot.[17]

Quercetin: In Vitro Aβ-Induced Neurotoxicity Model

  • Cell Line: Human neuroblastoma SH-SY5Y cells are used.

  • Treatment: Cells are exposed to amyloid-beta (Aβ) peptides (e.g., 10 µM Aβ1-42) to induce toxicity, with or without co-treatment of varying concentrations of quercetin (e.g., 50, 100, 150 µM) for 24 hours.

  • Endpoint Measurement: Cell viability is assessed using the MTT assay.[19]

Signaling Pathway

Ginkgetin Neuroprotective Pathway Ginkgetin's Neuroprotective Mechanism of Action Ischemia_Reperfusion Ischemia/Reperfusion Injury Apoptosis Apoptosis Ischemia_Reperfusion->Apoptosis induces PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival promotes Ginkgetin Ginkgetin Ginkgetin->PI3K activates

Caption: Ginkgetin promotes neuronal survival via the PI3K/Akt/mTOR pathway.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-6-methylginkgetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle of laboratory waste management is to have a disposal plan in place before any experiment begins.[1] This proactive approach ensures that all waste, whether hazardous or non-hazardous, is handled in a manner that meets regulatory requirements and minimizes risks.[1]

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle 2,3-Dihydro-6-methylginkgetin with appropriate personal protective equipment (PPE). Based on safety protocols for similar compounds, this should include:

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention. Show the attending physician the safety data sheet for a related compound if a specific one is unavailable.

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with institutional and local regulations for chemical waste.

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. Determine if it is mixed with other solvents, reagents, or materials.

    • Segregate the waste into appropriate, clearly labeled containers.[1] If possible, use the original container, ensuring the label is intact and legible.[1]

    • Avoid mixing different types of chemical waste to prevent unforeseen reactions and to facilitate proper disposal.

  • Container Management:

    • Use containers that are compatible with the chemical properties of this compound and any solvents present.

    • Keep waste containers tightly closed except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste mixture.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash. Many chemical compounds, including derivatives of natural products, can be harmful to aquatic life.

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or documentation.

Data for Disposal Consideration

While specific quantitative data for this compound is not available, the following table outlines the types of information that should be sought from a Safety Data Sheet (SDS) for this or a structurally similar compound to inform a comprehensive disposal plan.

PropertyImportance for DisposalExample Data (Hypothetical)
Physical State Determines appropriate container and handling procedures.Solid (powder/crystals)
Solubility Informs potential for environmental contamination if improperly disposed of and aids in selecting cleaning solvents.Insoluble in water
pH Indicates corrosive properties and potential for reaction with other waste streams.Not applicable
Toxicity Data Determines the level of hazard and necessary handling precautions.Harmful if swallowed
Ecotoxicity Indicates the potential harm to aquatic life and the environment.Harmful to aquatic life
Reactivity Identifies incompatible materials to avoid mixing during waste collection.Stable under normal conditions
Flash Point Indicates flammability and requirements for safe storage away from ignition sources.> 100 °C
GHS Hazard Statements Provides a quick overview of the key hazards associated with the chemical.H302, H373, H412

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Hazard Statements for a related compound indicate it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_segregation Segregation & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Characterize Waste: Pure Compound or Mixture? ppe->characterize segregate Segregate into Compatible, Labeled Waste Container characterize->segregate label_container Label Container: 'Hazardous Waste', Chemical Name & Components segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Approved Waste Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,3-Dihydro-6-methylginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3-Dihydro-6-methylginkgetin. The following procedural guidance is based on best practices for handling similar flavonoid compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Task Minimum Required PPE Recommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's environmental health and safety office for selection)

Operational Plan: From Receipt to Use

A systematic approach is crucial to minimize exposure and ensure safety throughout the experimental workflow.

Step 1: Receiving and Storage

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.

  • The storage area should be well-ventilated and accessible only to authorized personnel.

Step 2: Handling and Preparation

  • Engineering Controls : Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]

  • Procedure :

    • Ensure the work area is clean and free of clutter before beginning.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize the creation of dust.

    • When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.[1]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[1]

Step 3: Post-Handling

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment used.

Emergency Procedures

Table 2: Emergency Response

Exposure Type Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.